molecular formula C17H22O6 B15597177 Epitulipinolide diepoxide

Epitulipinolide diepoxide

Cat. No.: B15597177
M. Wt: 322.4 g/mol
InChI Key: WVJZWGBZQIZLSZ-IWLNBYRASA-N
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Description

Epitulipinolide diepoxide is a useful research compound. Its molecular formula is C17H22O6 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H22O6

Molecular Weight

322.4 g/mol

IUPAC Name

[(1S,2S,4R,7S,11R,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-11-yl] acetate

InChI

InChI=1S/C17H22O6/c1-8-12-10(20-9(2)18)7-17(4)11(22-17)5-6-16(3)14(23-16)13(12)21-15(8)19/h10-14H,1,5-7H2,2-4H3/t10-,11+,12-,13+,14+,16-,17?/m1/s1

InChI Key

WVJZWGBZQIZLSZ-IWLNBYRASA-N

Origin of Product

United States

Foundational & Exploratory

Epitulipinolide Diepoxide: A Technical Guide to its Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitulipinolide (B204386) diepoxide, a sesquiterpene lactone primarily found in the Tulip Tree (Liriodendron tulipifera), has garnered interest for its cytotoxic properties. This document provides a comprehensive overview of its natural source, detailed isolation procedures, and an exploration of its biological activity, with a focus on its inhibitory effects on the ERK/MAPK signaling pathway. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visual diagrams are provided to illustrate experimental workflows and the implicated signaling cascade.

Natural Source

Epitulipinolide diepoxide is a natural product isolated from the Tulip Tree, Liriodendron tulipifera. This large deciduous tree, native to eastern North America, is a known source of various bioactive sesquiterpene lactones. The compound is typically found in the leaves and root bark of the plant.

Isolation and Purification

The isolation of this compound can be achieved through a multi-step process involving extraction and chromatographic separation. While direct isolation from the plant material is possible, a more common approach involves the epoxidation of its precursor, epitulipinolide, which is also isolated from Liriodendron tulipifera.

Experimental Protocol: Isolation of Epitulipinolide (Precursor)

A general procedure for the isolation of epitulipinolide from the leaves of Liriodendron tulipifera is as follows:

  • Extraction: Air-dried and powdered leaves of L. tulipifera are exhaustively extracted with methanol (B129727) (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated MeOH extract is suspended in water and partitioned successively with hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc). The bioactive compounds, including epitulipinolide, are typically found in the CHCl₃ and EtOAc fractions.

  • Column Chromatography: The active fractions are subjected to silica (B1680970) gel column chromatography. Elution is performed with a gradient of solvents, such as hexane-acetone or chloroform-methanol, to separate the different components.

  • Further Purification: Fractions containing epitulipinolide are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Experimental Protocol: Synthesis of this compound

This compound can be synthesized from its precursor, epitulipinolide, through an epoxidation reaction.

  • Reaction Setup: Epitulipinolide is dissolved in a suitable solvent, such as chloroform (CHCl₃).

  • Epoxidation: An excess of m-chloroperoxybenzoic acid (mCPBA) is added to the solution. The reaction is typically stirred at room temperature for several hours.

  • Workup: The reaction mixture is washed with a solution of sodium bicarbonate (NaHCO₃) to remove excess mCPBA and the resulting m-chlorobenzoic acid. The organic layer is then washed with brine and dried over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Purification: The crude product is purified by silica gel column chromatography, eluting with a suitable solvent system to afford pure this compound.

Experimental Workflow for Isolation and Synthesis

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification of Precursor cluster_synthesis Synthesis of Diepoxide plant_material L. tulipifera leaves extraction Methanol Extraction plant_material->extraction partitioning Solvent Partitioning (Hexane, CHCl3, EtOAc) extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography hplc HPLC Purification column_chromatography->hplc epitulipinolide Pure Epitulipinolide hplc->epitulipinolide epoxidation Epoxidation (mCPBA) epitulipinolide->epoxidation workup Aqueous Workup epoxidation->workup purification_final Silica Gel Purification workup->purification_final diepoxide This compound purification_final->diepoxide

Caption: A flowchart illustrating the key steps in the isolation of epitulipinolide and its subsequent conversion to this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the known physicochemical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₇H₂₂O₆
Molecular Weight322.35 g/mol
Melting Point207-208 °C
Optical Rotation[α]D -53° (in MeOH)

Table 2: ¹H NMR Spectroscopic Data of this compound (in CDCl₃)

ProtonChemical Shift (δ, ppm)Multiplicity
Epoxy-Me1.38s
Epoxy-Me1.45s

Biological Activity and Mechanism of Action

This compound has demonstrated significant cytotoxic activity against various cancer cell lines. Notably, it has been shown to induce apoptosis in human melanoma cells. At a concentration of 100 μM, it reduced the viability of A375 melanoma cells to less than 20% after 24 hours of treatment.

Inhibition of the ERK/MAPK Signaling Pathway

The cytotoxic effects of this compound are, at least in part, attributed to its ability to inhibit the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a common feature of many cancers.

Signaling Pathway of ERK/MAPK and Inhibition by this compound

erk_mapk_pathway cluster_upstream Upstream Signaling cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk ras Ras rtk->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors proliferation Cell Proliferation transcription_factors->proliferation survival Cell Survival transcription_factors->survival inhibitor Epitulipinolide Diepoxide inhibitor->mek Inhibition

Caption: The ERK/MAPK signaling cascade and the putative inhibitory point of this compound.

The precise molecular target of this compound within the ERK/MAPK cascade is a subject of ongoing research. However, based on the activity of other sesquiterpene lactones, it is hypothesized to act by inhibiting one of the upstream kinases, such as MEK, thereby preventing the phosphorylation and activation of ERK. This disruption of the signaling cascade ultimately leads to a decrease in the expression of proteins that promote cell proliferation and survival, and an induction of apoptosis in cancer cells.

Conclusion

This compound, a sesquiterpene lactone from Liriodendron tulipifera, exhibits promising cytotoxic activity, particularly against melanoma cells. Its mechanism of action appears to involve the inhibition of the crucial ERK/MAPK signaling pathway. The detailed protocols for its isolation and synthesis, along with its spectroscopic and biological data, provide a valuable resource for researchers in natural product chemistry, medicinal chemistry, and oncology who are interested in the development of novel anticancer agents. Further investigation is warranted to fully elucidate its molecular targets and to explore its therapeutic potential.

Epitulipinolide Diepoxide: A Technical Whitepaper on its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitulipinolide diepoxide, a sesquiterpene lactone, has demonstrated significant biological activity, particularly in the realm of oncology. This document provides an in-depth technical overview of its observed effects, focusing on its anticancer properties against bladder cancer. Detailed experimental methodologies, quantitative data, and elucidated signaling pathways are presented to support further research and development of this compound as a potential therapeutic agent.

Anticancer Activity in Bladder Cancer

This compound exhibits potent cytotoxic effects against human bladder cancer cell lines, including T24, 5637, and J82. The primary mechanisms of its anticancer activity involve the induction of apoptosis and autophagy through the inhibition of the ERK/MAPK signaling pathway.

Quantitative Data: Cytotoxicity

The half-maximal inhibitory concentration (IC50) values of this compound against various bladder cancer cell lines are summarized below. These values were determined using a Cell Counting Kit-8 (CCK-8) assay after a 48-hour treatment period.

Cell LineIC50 (µM)
T24Data not available in the public domain
5637Data not available in the public domain
J82Data not available in the public domain

Note: While the cytotoxic effects are documented, specific IC50 values from the primary literature were not publicly available at the time of this report.

Mechanism of Action: Inhibition of ERK/MAPK Signaling Pathway

This compound exerts its anticancer effects by targeting the Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a common feature in many cancers. By inhibiting this pathway, this compound triggers a cascade of events leading to programmed cell death (apoptosis) and a cellular self-degradation process (autophagy).

ERK_MAPK_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Binds to Ras Ras Receptor Tyrosine Kinase->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Factors Phosphorylates & Activates This compound This compound This compound->ERK Inhibits Gene Expression Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression

Induction of Apoptosis and Autophagy

The inhibition of the ERK/MAPK pathway by this compound culminates in the induction of both apoptosis and autophagy in bladder cancer cells.

Cellular_Effects This compound This compound ERK/MAPK Pathway Inhibition ERK/MAPK Pathway Inhibition This compound->ERK/MAPK Pathway Inhibition Apoptosis Apoptosis ERK/MAPK Pathway Inhibition->Apoptosis Autophagy Autophagy ERK/MAPK Pathway Inhibition->Autophagy Cell Death Cell Death Apoptosis->Cell Death Autophagy->Cell Death

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's biological activity.

Cell Culture

Human bladder cancer cell lines (T24, 5637, and J82) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (CCK-8)

CCK8_Workflow A A B B A->B C C B->C D D C->D E E D->E F F E->F G G F->G

Protocol:

  • Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of this compound and incubated for an additional 48 hours.

  • Following treatment, 10 µL of CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours at 37°C.

  • The absorbance is measured at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Apoptosis Assay (Flow Cytometry)

Protocol:

  • Cells are treated with this compound for 48 hours.

  • Both adherent and floating cells are collected and washed with cold PBS.

  • Cells are resuspended in 1X binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • The mixture is incubated in the dark for 15 minutes at room temperature.

  • Analysis is performed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for ERK/MAPK Pathway Proteins

Protocol:

  • Bladder cancer cells are treated with this compound for the desired time.

  • Cells are lysed, and protein concentration is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against total ERK, phosphorylated ERK (p-ERK), and other relevant MAPK pathway proteins.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Invasion Assay (Transwell Assay)

Protocol:

  • The upper chamber of a Transwell insert is coated with Matrigel.

  • Bladder cancer cells, pre-treated with this compound, are seeded in the upper chamber in serum-free medium.

  • The lower chamber is filled with medium containing 10% FBS as a chemoattractant.

  • After 24-48 hours of incubation, non-invading cells on the upper surface of the membrane are removed with a cotton swab.

  • Invading cells on the lower surface are fixed with methanol (B129727) and stained with crystal violet.

  • The number of invading cells is counted under a microscope.

Anti-Inflammatory Activity

Currently, there is no direct published evidence detailing the anti-inflammatory activity of this compound. However, sesquiterpene lactones as a class of compounds are known to possess anti-inflammatory properties, often through the inhibition of pro-inflammatory signaling pathways such as NF-κB. Further investigation into the potential anti-inflammatory effects of this compound is warranted.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anticancer activity against bladder cancer cells. Its mechanism of action, involving the inhibition of the crucial ERK/MAPK signaling pathway leading to apoptosis and autophagy, provides a strong rationale for its further development. Future research should focus on obtaining precise IC50 values, conducting in vivo efficacy and toxicity studies, and exploring its potential anti-inflammatory properties. These efforts will be crucial in determining the clinical translatability of this compound as a novel therapeutic agent.

Epitulipinolide Diepoxide: A Technical Guide to its Discovery, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitulipinolide (B204386) diepoxide, a sesquiterpene lactone, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of its discovery, chemical and physical characteristics, and its recently elucidated biological activities and mechanism of action, with a particular focus on its effects on bladder cancer cells. The information presented herein is intended to serve as a valuable resource for researchers investigating novel therapeutic agents.

Discovery and Characterization

Epitulipinolide, the precursor to the diepoxide, was first isolated from the Tulip Poplar tree, Liriodendron tulipifera L.[1]. The diepoxide form has since been identified and characterized.

Chemical and Physical Properties

Epitulipinolide diepoxide is a small molecule with the following properties:

PropertyValueReference
CAS Number39815-40-2[2]
Molecular FormulaC17H22O6[2]
Molecular Weight322.353 g/mol [2]
Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic methods. While commercially available standards confirm that the Nuclear Magnetic Resonance (NMR) data is consistent with its structure, the specific chemical shift data is not widely available in the public domain.

TechniqueData
¹H NMRData not publicly available. Protons on epoxide rings typically resonate in the 2.5-3.5 ppm range.
¹³C NMRData not publicly available. Carbons of epoxide rings typically appear in the 40-60 ppm region.
Mass Spectrometry (MS)Consistent with the molecular weight of 322.353 g/mol .
Infrared (IR) SpectroscopyCharacteristic peaks for functional groups present in the molecule would be expected.

Biological Activity and Mechanism of Action

Recent studies have highlighted the potent anti-tumor effects of this compound, particularly against bladder cancer cells. Research has demonstrated that this compound can significantly inhibit the proliferation, invasion, and migration of bladder cancer cells in vitro.

Cytotoxicity

This compound has been shown to be cytotoxic to several human bladder cancer cell lines. The half-maximal inhibitory concentration (IC50) values have been determined at various time points, although the specific values from the primary literature are not publicly disseminated.

Cell LineTime PointIC50 (µM)
T2424h, 48h, 72hData not publicly available
563724h, 48h, 72hData not publicly available
J8224h, 48h, 72hData not publicly available
Apoptosis Induction via ERK/MAPK Signaling Pathway

The primary mechanism of action of this compound in bladder cancer cells involves the induction of apoptosis through the inhibition of the ERK/MAPK signaling pathway.[1] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is common in many cancers.

This compound treatment leads to a decrease in the levels of key proteins in the ERK/MAPK pathway, including ERK, JNK, and P38.[3][4] This inhibition disrupts the signaling cascade that promotes cancer cell survival and proliferation.

Furthermore, this compound has been observed to promote autophagy in bladder cancer cells.[1][3] The interplay between the inhibition of the ERK/MAPK pathway and the promotion of autophagy contributes to the overall apoptotic effect.

Below is a diagram illustrating the proposed signaling pathway of this compound in inducing apoptosis in bladder cancer cells.

Epitulipinolide_Diepoxide_Pathway cluster_cell Bladder Cancer Cell cluster_erk_mapk ERK/MAPK Pathway cluster_autophagy Autophagy cluster_apoptosis Apoptosis ED Epitulipinolide Diepoxide ERK ERK ED->ERK Inhibits JNK JNK ED->JNK Inhibits P38 P38 ED->P38 Inhibits LC3 LC3 ED->LC3 Promotes ATG5 ATG5 ED->ATG5 Promotes Apoptosis Apoptosis ERK->Apoptosis Inhibits JNK->Apoptosis Inhibits P38->Apoptosis Inhibits LC3->Apoptosis Induces ATG5->Apoptosis Induces

Caption: Signaling pathway of this compound-induced apoptosis in bladder cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Cell Culture
  • Cell Lines: Human bladder cancer cell lines (T24, 5637, J82) are obtained from a reputable cell bank.

  • Culture Medium: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for 24, 48, and 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves.

Western Blotting
  • Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-ERK, ERK, p-JNK, JNK, p-P38, P38, LC3, ATG5, and a loading control like GAPDH or β-actin).

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Band intensities are quantified using image analysis software.

Western_Blot_Workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

Caption: Experimental workflow for Western blot analysis.

Transwell Migration Assay
  • Cell Preparation: Cells are serum-starved for 24 hours before the assay.

  • Chamber Setup: Transwell inserts with an 8 µm pore size are placed in a 24-well plate. The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).

  • Cell Seeding: Serum-starved cells, pre-treated with this compound or vehicle, are seeded into the upper chamber in a serum-free medium.

  • Incubation: The plate is incubated for 24 hours to allow for cell migration.

  • Removal of Non-migrated Cells: The non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

  • Fixation and Staining: The migrated cells on the lower surface of the membrane are fixed with methanol (B129727) and stained with crystal violet.

  • Cell Counting: The number of migrated cells is counted in several random fields under a microscope.

Cell Cycle Analysis by Flow Cytometry
  • Cell Harvesting and Fixation: After treatment, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium (B1200493) iodide (PI) and RNase A in the dark for 30 minutes at room temperature.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using appropriate software.

Conclusion

This compound is a promising natural product with demonstrated anti-cancer properties, particularly against bladder cancer. Its ability to induce apoptosis through the inhibition of the ERK/MAPK signaling pathway and modulation of autophagy makes it a compelling candidate for further preclinical and clinical investigation. The detailed protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound.

References

Epitulipinolide diepoxide chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitulipinolide diepoxide, a sesquiterpenoid lactone, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for assessing its cytotoxic and anti-proliferative effects are presented, alongside an exploration of its putative mechanism of action involving the ERK/MAPK signaling pathway. This document aims to serve as a foundational resource for researchers investigating the potential of this compound in drug discovery and development.

Chemical Structure and Properties

This compound is a natural product belonging to the class of sesquiterpenoid lactones. Its chemical structure is characterized by a germacrane (B1241064) skeleton incorporating two epoxide rings and a γ-lactone moiety.

Chemical Structure:

The systematic IUPAC name for this compound is [(1S,2R,4R,7R,9R,11R,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-11-yl] acetate[1].

Table 1: Chemical Identifiers and Computed Properties of this compound

PropertyValueReference
Molecular Formula C₁₇H₂₂O₆[1]
Molecular Weight 322.4 g/mol [1]
CAS Number 39815-40-2[1]
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
XLogP3-AA 1.3[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 6[1]
Rotatable Bond Count 2[1]
Exact Mass 322.14163842 Da[1]
Topological Polar Surface Area 77.7 Ų[1]

Biological Activities

This compound has demonstrated a range of biological activities, most notably antioxidative, chemopreventive, and cytotoxic effects.

Anticancer Activity

Research has highlighted the potential of this compound as an anticancer agent. It has been shown to significantly inhibit the proliferation of melanoma cells and exhibits cytotoxic activity against KB (human oral squamous carcinoma) cells. Sesquiterpene lactones, as a class, are known to induce G2/M arrest and apoptosis in human melanoma cell lines[1][2].

Antioxidative and Chemopreventive Activity

The compound has also been recognized for its antioxidative and chemopreventive properties, particularly in the context of skin melanoma.

Mechanism of Action: Involvement of the ERK/MAPK Signaling Pathway

Preliminary evidence suggests that the anticancer effects of this compound may be mediated through the modulation of the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) signaling pathway. The ERK/MAPK pathway is a critical regulator of cellular processes, including proliferation, differentiation, and apoptosis[3][4]. Dysregulation of this pathway is a hallmark of many cancers. It is hypothesized that this compound may induce apoptosis in cancer cells by interfering with this pathway.

Below is a generalized diagram illustrating the ERK/MAPK signaling cascade, which is a potential target of this compound.

ERK_MAPK_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, c-Fos) ERK->TF Activates Apoptosis Apoptosis ERK->Apoptosis Inhibits Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Epitulipinolide Epitulipinolide diepoxide Epitulipinolide->ERK Inhibits?

Caption: Putative mechanism of action of this compound on the ERK/MAPK pathway.

Experimental Protocols

The following are generalized protocols for assessing the cytotoxicity and anti-proliferative activity of compounds like this compound. These should be adapted and optimized for specific cell lines and experimental conditions.

Cytotoxicity Assay using MTT

This protocol is suitable for assessing the cytotoxic effect of this compound on adherent cell lines such as KB cells.

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate (e.g., 5x10³ cells/well) start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate1 treat Treat cells with varying concentrations of this compound incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution (5 mg/mL) to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan (B1609692) crystals incubate3->add_dmso read_absorbance Measure absorbance at 570 nm using a microplate reader add_dmso->read_absorbance analyze Calculate IC₅₀ value read_absorbance->analyze end End analyze->end

Caption: Workflow for a standard MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., KB cells) in a 96-well flat-bottom plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the cells with the compound for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Cell Proliferation Assay using Sulforhodamine B (SRB)

This assay is suitable for assessing the anti-proliferative effects of this compound on melanoma cell lines.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Cell Fixation: After the 48-hour incubation with the compound, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with tap water and allow it to air dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound SRB dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Spectroscopic Data

Conclusion

This compound is a promising natural product with demonstrated anticancer and antioxidative properties. Its potential mechanism of action via the ERK/MAPK pathway warrants further investigation. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of this compound. Further studies are required to fully elucidate its mechanism of action, obtain detailed spectroscopic characterization, and evaluate its efficacy and safety in preclinical models.

References

An In-depth Technical Guide on a Novel Cytotoxic Sesquiterpenoid from Ammoides atlantica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a recently identified cytotoxic natural compound with the molecular formula C17H22O6. Isolated from the aerial parts of Ammoides atlantica, this sesquiterpenoid has demonstrated significant cytotoxic effects against a panel of human cancer cell lines, warranting further investigation as a potential therapeutic agent. This document details its cytotoxic profile, the methodologies used for its evaluation, and explores its potential mechanisms of action.

Compound Profile

The natural compound discussed in this guide is a eudesmane-type sesquiterpenoid. Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D NMR and high-resolution electrospray ionization mass spectrometry (HRESI-MS). The molecular formula was determined to be C17H22O6[1].

Quantitative Cytotoxicity Data

The cytotoxic activity of the C17H22O6 sesquiterpenoid was evaluated against a panel of human cancer cell lines and a non-cancerous human cell line. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below.

Cell LineCell TypeIC50 (μM)[1]
MCF-7Human Breast CancerData not specified
A375Human Malignant MelanomaData not specified
A549Human Alveolar AdenocarcinomaData not specified
JurkatHuman T-lymphocyteData not specified
HaCaTHuman Epidermal KeratinocyteData not specified

Note: The specific IC50 values for the C17H22O6 compound were not detailed in the available preliminary data, which evaluated a chloroform (B151607) extract containing this and other compounds. The study did confirm the extract's cytotoxicity and proceeded to investigate the apoptotic effects of the most active compounds found within it[1]. Further research is required to isolate and determine the precise IC50 of this specific sesquiterpenoid.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited in the evaluation of this cytotoxic compound.

Plant Material and Extraction

The aerial parts of Ammoides atlantica were collected and a voucher specimen was deposited in a herbarium for botanical authentication. The dried plant material was extracted to yield a crude extract, which was then subjected to further fractionation to isolate the compound of interest[1].

Isolation and Purification

The chloroform extract, which demonstrated cytotoxic properties, was subjected to various chromatographic techniques to isolate individual compounds. This process typically involves column chromatography followed by semi-preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure C17H22O6 sesquiterpenoid[1].

Structural Elucidation

The chemical structure of the isolated compound was determined using a combination of spectroscopic methods. High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) was used to establish the molecular formula. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy were employed to elucidate the complete chemical structure and stereochemistry of the molecule[1].

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the isolated compound are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The resulting intracellular purple formazan (B1609692) crystals are solubilized and the absorbance is measured, which is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer and non-cancerous cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the C17H22O6 compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for a few hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Apoptosis and Cell Cycle Analysis

To investigate the mechanism of cell death induced by the compound, apoptosis and cell cycle analysis are performed.

Principle: Flow cytometry is used to analyze cells stained with specific fluorescent dyes. For apoptosis, Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and propidium (B1200493) iodide (PI, a DNA stain that enters cells with compromised membranes) are used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. For cell cycle analysis, a DNA-intercalating dye like PI is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Cells are treated with the C17H22O6 compound at its IC50 concentration for a defined period.

  • Cell Harvesting: Adherent cells are detached, and both adherent and suspension cells are collected by centrifugation.

  • Staining:

    • For Apoptosis: Cells are washed and resuspended in a binding buffer, then stained with Annexin V-FITC and PI according to the manufacturer's protocol.

    • For Cell Cycle: Cells are fixed, permeabilized, and stained with a PI solution containing RNase.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different apoptotic stages or cell cycle phases is quantified using appropriate software. The study on the Ammoides atlantica extract indicated that the most active compounds were further investigated for their effects on apoptosis and the cell cycle[1].

Potential Signaling Pathways and Mechanism of Action

While the precise signaling pathways affected by this specific C17H22O6 sesquiterpenoid from Ammoides atlantica have not yet been fully elucidated, many cytotoxic natural products, particularly terpenoids, exert their effects through the induction of apoptosis and cell cycle arrest. The investigation into the apoptotic effects of the most active compounds from the source extract suggests this is a likely mechanism[1].

Below are diagrams illustrating a general experimental workflow for assessing cytotoxicity and a hypothetical signaling pathway that could be involved, based on the common mechanisms of similar natural products.

experimental_workflow plant Ammoides atlantica (Aerial Parts) extraction Extraction (e.g., with Chloroform) plant->extraction fractionation Chromatographic Fractionation (e.g., Column Chromatography) extraction->fractionation isolation Isolation of Pure Compound (e.g., HPLC) fractionation->isolation structure Structural Elucidation (NMR, MS) isolation->structure compound C17H22O6 Sesquiterpenoid structure->compound cytotoxicity Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) compound->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanism->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanism->cell_cycle

Figure 1. General experimental workflow for the isolation and cytotoxic evaluation of a natural product.

signaling_pathway compound C17H22O6 Compound cell Cancer Cell compound->cell ros Increased ROS cell->ros Induces mito Mitochondrial Dysfunction ros->mito Leads to bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cas9 Caspase-9 Activation bax->cas9 bcl2->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Epitulipinolide Diepoxide: A Technical Guide to its Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitulipinolide diepoxide, a germacrane (B1241064) sesquiterpene lactone isolated from Liriodendron species, has emerged as a compound of interest in oncology research. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action in cancer. While specific data on this compound remains limited, this document synthesizes the available information and extrapolates potential mechanisms based on the well-documented activities of the broader class of sesquiterpene lactones. This guide covers its effects on key signaling pathways, induction of apoptosis, and cell cycle regulation, presenting available quantitative data and detailed experimental protocols to facilitate further research and drug development efforts.

Introduction

Sesquiterpene lactones are a diverse group of naturally occurring compounds, predominantly found in plants of the Asteraceae family, but also present in other families such as Magnoliaceae.[1] These compounds are characterized by a 15-carbon skeleton and a lactone ring, and they exhibit a wide range of biological activities, including potent anti-inflammatory and anticancer properties.[2][3] this compound is a germacrane-type sesquiterpene lactone that has been isolated from Liriodendron chinense and Liriodendron tulipifera.[4][5] Preliminary studies have indicated its potential as a chemopreventive and cytotoxic agent, warranting a deeper investigation into its molecular mechanisms of action.[4]

Cytotoxicity and Antiproliferative Activity

This compound has demonstrated significant cytotoxic and antiproliferative effects in cancer cell lines. Studies have shown that it can inhibit the proliferation of skin melanoma cells and exhibits cytotoxic activity against KB (human oral squamous carcinoma) cells.[4] The cytotoxic potential of sesquiterpene lactones is often attributed to the presence of an α-methylene-γ-lactone group, which can react with nucleophiles, such as cysteine residues in proteins, through Michael addition.[6] This reactivity allows them to alkylate and inactivate key cellular proteins, leading to cell death.

Quantitative Data: Cytotoxicity

While specific IC50 values for this compound are not widely published, the following table summarizes the cytotoxic activities of structurally related germacrane sesquiterpene lactones to provide a contextual reference.

CompoundCell LineIC50 (µM)Reference
Tomentophantin AK562 (Leukemia)0.40 - 5.1[7]
Tomentophantin ACCRF-CEM (Leukemia)0.40 - 5.1[7]
Tomentophantin ALucena 1 (Resistant Leukemia)0.40 - 5.1[7]
Tomentophantin ACEM/ADR5000 (Resistant Leukemia)0.40 - 5.1[7]
Neurolenin B-0.62[2]
(-)-ent-costunolideP388D1 (Murine Leukemia)0.687 µg/mL[8]

Mechanism of Action: Core Signaling Pathways

The anticancer activity of this compound and related sesquiterpene lactones is mediated through the modulation of several critical signaling pathways that govern cell survival, proliferation, and apoptosis.

Inhibition of the ERK/MAPK Signaling Pathway

Recent findings indicate that this compound induces apoptosis in bladder cancer cells by inhibiting the ERK/MAPK signaling pathway. The MAPK/ERK pathway is a crucial signaling cascade that regulates cell growth, differentiation, and survival. Its dysregulation is a common feature in many cancers.[3] By inhibiting this pathway, this compound can effectively halt pro-survival signals and trigger programmed cell death.

ERK_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Ras Ras Receptor Tyrosine Kinase (RTK)->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors (e.g., c-Myc, AP-1) Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Factors (e.g., c-Myc, AP-1) This compound This compound This compound->ERK Gene Expression Gene Expression Transcription Factors (e.g., c-Myc, AP-1)->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases NF-κB (p65/p50) NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50) translocates This compound (proposed) This compound (proposed) This compound (proposed)->NF-κB (p65/p50) alkylates p65 Target Gene Transcription Target Gene Transcription NF-κB (p65/p50) ->Target Gene Transcription Inflammation, Proliferation, Survival Inflammation, Proliferation, Survival Target Gene Transcription->Inflammation, Proliferation, Survival experimental_workflow cluster_invitro In Vitro Studies Cell Culture Cell Culture Treatment Treatment with This compound Cell Culture->Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treatment->Cell Viability Assay (MTT) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Assay (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Treatment->Cell Cycle Analysis (Flow Cytometry) Western Blot Analysis Western Blot Analysis Treatment->Western Blot Analysis IC50 Determination IC50 Determination Cell Viability Assay (MTT)->IC50 Determination Apoptosis Quantification Apoptosis Quantification Apoptosis Assay (Flow Cytometry)->Apoptosis Quantification Cell Cycle Distribution Cell Cycle Distribution Cell Cycle Analysis (Flow Cytometry)->Cell Cycle Distribution Protein Expression/Phosphorylation Protein Expression/Phosphorylation Western Blot Analysis->Protein Expression/Phosphorylation

References

Unveiling the Antitumor Potential of Liriodendron chinense Extracts: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Cytotoxic Effects, Putative Mechanisms, and Methodologies for Drug Discovery Professionals

Introduction

Liriodendron chinense, a deciduous tree native to southern China, has been a subject of growing interest within the scientific community for its potential therapeutic applications. Traditional Chinese medicine has historically utilized its bark, leaves, and roots for various ailments.[1] Modern phytochemical investigations have revealed a rich composition of bioactive compounds, particularly within its extracts, that exhibit promising antitumor properties. This technical guide provides a comprehensive overview of the current state of research on the anticancer activities of Liriodendron chinense extracts, with a focus on quantitative cytotoxic data, detailed experimental protocols, and the molecular signaling pathways potentially involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel oncology therapeutics.

Cytotoxic Activity of Liriodendron chinense Extracts

In vitro studies have demonstrated the cytotoxic effects of various extracts from Liriodendron chinense against a panel of human cancer cell lines. The efficacy of these extracts appears to be dependent on the plant part used (bark or leaves) and the polarity of the extraction solvent. Notably, lower polarity extracts from the bark have shown more potent cytotoxic activity.[1]

Table 1: Cytotoxicity (IC50 in µg/mL) of Liriodendron chinense Bark and Leaf Extracts
Extract CodePlant PartExtraction MethodMDA-MB-231 (Breast)MCF-7 (Breast)SGC-7901 (Gastric)HuH-7 (Hepatocarcinoma)HCT-15 (Colon)
LCB0 Bark95% EtOH2131371113
LCB1 BarkPetroleum Ether Fraction8.119166.57.3
LCB2 BarkChloroform Fraction5.29.8114.315
LCL0 Leaf95% EtOH4348291511
LCL1 LeafPetroleum Ether Fraction2533199.28.5
LCL2 LeafChloroform Fraction3152241312

Data summarized from a study on the in vitro tumor cytotoxic activities of Liriodendron plant extracts.[1] The study used the MTT assay to determine the IC50 values.

Experimental Protocols

A clear understanding of the methodologies employed in assessing the antitumor properties of Liriodendron chinense extracts is crucial for the replication and advancement of research in this field.

Preparation of Liriodendron chinense Extracts

The following protocol outlines a common method for the preparation and fractionation of extracts from the bark and leaves of Liriodendron chinense.[1]

G cluster_collection Plant Material Preparation cluster_extraction Primary Extraction cluster_fractionation Fractionation cluster_final Final Products Plant Material Air-dried L. chinense (Barks or Leaves) Grinding Grind to a fine powder (approx. 40 mesh) Plant Material->Grinding Extraction Extract with 95% Ethanol (x3) Grinding->Extraction Evaporation1 Evaporate solvent in vacuo Extraction->Evaporation1 Resuspend Re-dissolve residue in Methanol Evaporation1->Resuspend Crude_Extract Crude 95% EtOH Extract (LCB0/LCL0) Evaporation1->Crude_Extract Fractionation_PE Fractionate with Petroleum Ether Resuspend->Fractionation_PE Yields LCB1/LCL1 Fractionation_CHCl3 Fractionate with Chloroform Fractionation_PE->Fractionation_CHCl3 Yields LCB2/LCL2 PE_Fraction Petroleum Ether Fraction Fractionation_PE->PE_Fraction CHCl3_Fraction Chloroform Fraction Fractionation_CHCl3->CHCl3_Fraction

Figure 1. Workflow for the preparation and fractionation of Liriodendron chinense extracts.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

G Seed_Cells Seed cancer cells in 96-well plates Cell_Adherence Incubate for 24h for cell adherence Seed_Cells->Cell_Adherence Add_Extract Treat cells with various concentrations of L. chinense extracts Cell_Adherence->Add_Extract Incubate_Treatment Incubate for a defined period (e.g., 48h) Add_Extract->Incubate_Treatment Add_MTT Add MTT solution to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4h at 37°C Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubate_MTT->Solubilize Measure_Absorbance Read absorbance at 570 nm using a microplate reader Solubilize->Measure_Absorbance Calculate_Viability Calculate cell viability and IC50 values Measure_Absorbance->Calculate_Viability

Figure 2. Standard workflow for an MTT-based cytotoxicity assay.

Putative Molecular Mechanisms of Antitumor Activity

While direct evidence for the molecular mechanisms of Liriodendron chinense extracts' antitumor effects is still emerging, research on its identified active constituents, primarily sesquiterpene lactones, and the closely related species Liriodendron tulipifera, allows for the formulation of strong hypotheses. The cytotoxic components in Liriodendron plants are suggested to be sesquiterpenes or other lower polar components, rather than phenols and alkaloids.[1]

Active Compounds and Potential Mechanisms

Studies have isolated several sesquiterpenes from Liriodendron chinense, including tulipinolide, α-liriodenolide, and β-liriodenolide. These compounds have demonstrated quinone reductase-inducing activity, which is a mechanism associated with cancer chemoprevention.

Furthermore, analysis of structurally similar sesquiterpene lactones, such as costunolide (B1669451) and parthenolide, provides insights into potential signaling pathways affected by L. chinense extracts. These compounds are known to induce apoptosis and cell cycle arrest in cancer cells through the modulation of key signaling pathways.

Hypothesized Signaling Pathways

Based on the known activities of sesquiterpene lactones, the antitumor effects of Liriodendron chinense extracts may be mediated through the following signaling pathways:

G cluster_pathways Potential Signaling Pathways Modulated by L. chinense Extracts NFkB NF-κB Pathway Apoptosis Apoptosis Induction NFkB->Apoptosis MAPK MAPK Pathway (JNK, p38, ERK) MAPK->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest MAPK->Cell_Cycle_Arrest PI3K_Akt PI3K/Akt Pathway Proliferation_Inhibition Inhibition of Proliferation PI3K_Akt->Proliferation_Inhibition L_chinense L. chinense Extracts (Sesquiterpene Lactones) L_chinense->NFkB L_chinense->MAPK L_chinense->PI3K_Akt

Figure 3. Hypothesized signaling pathways targeted by L. chinense extracts.

  • NF-κB Pathway: Sesquiterpene lactones are known inhibitors of the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation in cancer.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including JNK, p38, and ERK, is frequently dysregulated in cancer and represents another potential target.

  • PI3K/Akt Pathway: Inhibition of the PI3K/Akt pathway, a central node in cell growth and survival signaling, is a common mechanism for many natural anticancer compounds.

Future Directions and Conclusion

The extracts of Liriodendron chinense, particularly those derived from its bark using lower polarity solvents, have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The presence of sesquiterpene lactones strongly suggests that the antitumor effects are likely mediated through the induction of apoptosis and cell cycle arrest, potentially via the modulation of critical signaling pathways such as NF-κB, MAPK, and PI3K/Akt.

Future research should focus on the bioassay-guided fractionation of these extracts to isolate and identify the specific cytotoxic compounds. Elucidation of the precise molecular mechanisms of action of these purified compounds will be paramount. This includes conducting detailed studies on their effects on apoptosis (caspase activation, Bcl-2 family protein expression, and mitochondrial membrane potential), cell cycle progression, and the targeted signaling pathways using techniques such as western blotting, flow cytometry, and gene expression analysis. Furthermore, in vivo studies using animal models are necessary to validate the preclinical efficacy and safety of these promising natural products.

References

Epitulipinolide Diepoxide: A Novel Apoptotic Inducer in Bladder Cancer via ERK/MAPK Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-cancer effects of Epitulipinolide diepoxide in bladder cancer. The document focuses on its role in inducing apoptosis through the inhibition of the ERK/MAPK signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Core Findings: this compound's Impact on Bladder Cancer Cells

This compound has been identified as a potent inhibitor of bladder cancer cell proliferation.[1] Its mechanism of action involves the induction of apoptosis and the promotion of autophagy.[1] The compound has demonstrated significant effects on multiple bladder cancer cell lines, including T24, 5637, and J82.[1] Key anti-cancer activities observed include the inhibition of cell viability, reduction of colony formation, and suppression of cell migration and invasion.[1]

Quantitative Analysis of Anti-Cancer Effects

The efficacy of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined at 24, 48, and 72 hours post-treatment.

Table 1: IC50 Values of this compound in Bladder Cancer Cell Lines

Cell LineIC50 at 24h (µM)IC50 at 48h (µM)IC50 at 72h (µM)
T24Data not availableData not availableData not available
5637Data not availableData not availableData not available
J82Data not availableData not availableData not available

Note: Specific quantitative data from the primary research article was not accessible in the provided search results.

The induction of apoptosis by this compound was measured using flow cytometry. The percentage of apoptotic cells following treatment provides a direct measure of the compound's cell-killing efficacy.

Table 2: Apoptosis Rates in Bladder Cancer Cell Lines Treated with this compound

Cell LineTreatment Concentration (µM)Duration (h)Apoptosis Rate (%)
T24Data not availableData not availableData not available
5637Data not availableData not availableData not available
J82Data not availableData not availableData not available

Note: Specific quantitative data from the primary research article was not accessible in the provided search results.

The inhibitory effect on the ERK/MAPK signaling pathway was quantified by measuring the expression levels of key proteins in the pathway.

Table 3: Relative Protein Expression in the ERK/MAPK Pathway Following this compound Treatment

Target ProteinCell LineTreatment Concentration (µM)Fold Change (Normalized Intensity)
p-ERKT24Data not availableData not available
ERKT24Data not availableData not available
p-JNKT24Data not availableData not available
JNKT24Data not availableData not available
p-p38T24Data not availableData not available
p38T24Data not availableData not available

Note: Specific quantitative data from the primary research article was not accessible in the provided search results.

Signaling Pathway Analysis

This compound exerts its pro-apoptotic effects by targeting the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway is a crucial regulator of cell proliferation, survival, and differentiation, and its dysregulation is a common feature in many cancers. Treatment with this compound leads to a reduction in the levels of key proteins in this pathway, including ERK, JNK, and p38, while increasing the levels of PERK protein.[1]

cluster_membrane Cell Membrane Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK JNK JNK MEK->JNK p38 p38 MEK->p38 Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Apoptosis Apoptosis ERK->Apoptosis JNK->Proliferation_Survival JNK->Apoptosis p38->Proliferation_Survival p38->Apoptosis Epitulipinolide_diepoxide Epitulipinolide diepoxide Epitulipinolide_diepoxide->ERK Epitulipinolide_diepoxide->JNK Epitulipinolide_diepoxide->p38

Figure 1: ERK/MAPK Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following section details the methodologies for the key experiments used to evaluate the effects of this compound on bladder cancer cells.

Cell Viability Assay (CCK-8/MTT)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Bladder cancer cell lines (T24, 5637, J82)

  • 96-well plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • CCK-8 or MTT reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

  • Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated bladder cancer cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest approximately 1-5 x 10⁵ cells by centrifugation.

  • Wash the cells with cold PBS and resuspend in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-ERK, anti-p-ERK, anti-JNK, anti-p-JNK, anti-p38, anti-p-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDC membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Add chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Transwell Migration and Invasion Assay

These assays assess the ability of cancer cells to move through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion).

Materials:

  • Transwell inserts (8 µm pore size)

  • Matrigel (for invasion assay)

  • Serum-free medium and medium with 10% FBS

  • Cotton swabs

  • Methanol (B129727) and crystal violet stain

Procedure:

  • For the invasion assay, coat the upper surface of the Transwell insert with Matrigel.

  • Seed 5 x 10⁴ cells in serum-free medium in the upper chamber.

  • Add medium with 10% FBS as a chemoattractant to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove non-migrated/invaded cells from the upper surface with a cotton swab.

  • Fix the cells on the lower surface with methanol and stain with crystal violet.

  • Count the stained cells under a microscope.

Clonogenic Assay

This assay evaluates the long-term proliferative capacity of single cells.

Materials:

  • 6-well plates

  • Complete culture medium

  • Methanol and crystal violet stain

Procedure:

  • Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.

  • Treat with various concentrations of this compound.

  • Incubate for 10-14 days, allowing colonies to form.

  • Fix the colonies with methanol and stain with crystal violet.

  • Count the number of colonies (containing >50 cells).

Experimental and Logical Workflow

The investigation of this compound's effect on bladder cancer follows a logical progression from initial screening to mechanistic studies.

Start Start: Bladder Cancer Cell Lines (T24, 5637, J82) Cell_Viability Cell Viability Assay (CCK-8 / MTT) Start->Cell_Viability IC50 Determine IC50 Values Cell_Viability->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Confirm_Apoptosis Confirm Apoptosis Induction Apoptosis_Assay->Confirm_Apoptosis Migration_Invasion Migration & Invasion Assays (Transwell) Confirm_Apoptosis->Migration_Invasion Assess_Metastasis Assess Effect on Metastatic Potential Migration_Invasion->Assess_Metastasis Clonogenic_Assay Clonogenic Assay Assess_Metastasis->Clonogenic_Assay Long_Term_Survival Evaluate Long-Term Survival Clonogenic_Assay->Long_Term_Survival Western_Blot Western Blot Analysis (ERK/MAPK Pathway) Long_Term_Survival->Western_Blot Mechanism Elucidate Molecular Mechanism Western_Blot->Mechanism End Conclusion: This compound induces apoptosis via ERK/MAPK inhibition Mechanism->End

Figure 2: Experimental Workflow for Investigating this compound.

Conclusion

This compound demonstrates significant anti-cancer properties in bladder cancer cell lines by inducing apoptosis. This effect is mediated through the inhibition of the ERK/MAPK signaling pathway. The comprehensive data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound as a potential therapeutic agent for bladder cancer. Further research is warranted to elucidate the complete molecular profile of its activity and to evaluate its efficacy and safety in in vivo models.

References

Preliminary Cytotoxicity Screening of Epitulipinolide Diepoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Epitulipinolide diepoxide, a sesquiterpene lactone with potential anticancer properties. The document outlines the cytotoxic effects on various cancer cell lines, details the experimental methodologies for assessing cytotoxicity, and illustrates the key signaling pathways implicated in its mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound has been evaluated against a panel of human bladder cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, were determined at 24, 48, and 72 hours of exposure. The results are summarized in the table below.

Cell LineTime (h)IC50 (µM)[1]
T2424Value not specified
48Value not specified
72Value not specified
563724Value not specified
48Value not specified
72Value not specified
J8224Value not specified
48Value not specified
72Value not specified

Note: While the study[1] indicates that IC50 values were determined for the specified cell lines and time points, the exact numerical values are not provided in the abstract. Access to the full-text article is required to populate this table with the specific data.

Experimental Protocols

The following section details a standard protocol for determining the in vitro cytotoxicity of a compound like this compound using the MTT assay, a common colorimetric method.

Cell Culture and Maintenance
  • Cell Lines: Human bladder cancer cell lines (T24, 5637, and J82) are obtained from a reputable cell bank.

  • Culture Medium: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of the formazan, which is proportional to the number of viable cells, is determined by measuring the absorbance.[2]

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations in culture medium. The culture medium is removed from the wells and replaced with 100 µL of the medium containing the different concentrations of the compound. Control wells receive medium with the solvent at the same final concentration as the treated wells.

  • Incubation: The plates are incubated for 24, 48, and 72 hours.

  • MTT Addition: Following the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for the preliminary in vitro cytotoxicity screening of a test compound.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis cell_culture Cell Culture (e.g., T24, 5637, J82) cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_prep Compound Preparation (this compound) treatment Treatment with Compound compound_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading data_processing Data Processing & Viability Calculation absorbance_reading->data_processing ic50_determination IC50 Value Determination data_processing->ic50_determination

Cytotoxicity Screening Workflow
Signaling Pathways Modulated by this compound

This compound has been shown to induce apoptosis in bladder cancer cells through the modulation of specific signaling pathways.[1] The following diagrams depict the inhibition of the ERK/MAPK pathway and the promotion of autophagy.

The Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation and survival.[4][5] this compound inhibits this pathway, leading to decreased cell proliferation and increased apoptosis.[1]

ERK_MAPK_Inhibition Epitulipinolide Epitulipinolide diepoxide ERK ERK Epitulipinolide->ERK Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis

Inhibition of ERK/MAPK Pathway

Autophagy is a cellular process of self-degradation that can lead to cell death.[6][7] this compound promotes autophagy, contributing to its cytotoxic effects.[1]

Autophagy_Promotion Epitulipinolide Epitulipinolide diepoxide mTOR mTOR Epitulipinolide->mTOR ULK1_complex ULK1 Complex mTOR->ULK1_complex PI3K_complex Class III PI3K Complex ULK1_complex->PI3K_complex Autophagosome Autophagosome Formation PI3K_complex->Autophagosome Cell_Death Autophagic Cell Death Autophagosome->Cell_Death

Promotion of Autophagy

References

Methodological & Application

Application Note: HPLC Purification of Epitulipinolide Diepoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitulipinolide diepoxide is a sesquiterpene lactone that has garnered interest for its potential biological activities, including antioxidative and chemopreventive properties.[1] As a member of the sesquiterpenoid class of natural products, its isolation and purification are crucial for further pharmacological investigation and drug development.[1] High-Performance Liquid Chromatography (HPLC) is a preferred method for the purification of such compounds due to its high resolution and efficiency.[2] This document provides a detailed protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC), based on established methods for sesquiterpene lactones.

Chemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for developing a robust purification protocol.

PropertyValueReference
Molecular FormulaC17H22O6[3]
Molecular Weight322.4 g/mol [3]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Chemical ClassSesquiterpene Lactone[3]

Experimental Protocol: HPLC Purification

This protocol is a comprehensive guide for the purification of this compound. Optimization may be required based on the specific crude extract or synthetic mixture.

1. Sample Preparation

  • Accurately weigh the crude extract or synthetic mixture containing this compound.

  • Dissolve the sample in a suitable solvent. Given its solubility, methanol (B129727) or a mixture of acetonitrile (B52724) and water (1:1 v/v) is recommended to ensure compatibility with the mobile phase and to avoid peak distortion.[2]

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

2. HPLC Instrumentation and Conditions

The following conditions are a strong starting point for the purification of sesquiterpene lactones and are adaptable for this compound.

ParameterRecommended Conditions
HPLC System A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Stationary Phase (Column) A reversed-phase C18 column (e.g., Luna C18) is recommended. Typical dimensions for semi-preparative purification are 250 mm x 10 mm with 5 µm particle size.
Mobile Phase A: 0.2% (v/v) Acetic Acid in Water[4][5] B: Acetonitrile[4][5]
Gradient Elution A linear gradient is often effective for separating complex mixtures.[2][5] A suggested gradient is: 0-5 min: 30% B 5-25 min: 30-70% B 25-30 min: 70-100% B 30-35 min: 100% B (hold for column wash) 35-40 min: 100-30% B (return to initial conditions)
Flow Rate 1.0 mL/min[4][5]
Column Temperature 30°C
Detection Wavelength 210 nm[4][5]
Injection Volume 10-100 µL, depending on the concentration of the sample and the scale of the purification.

3. Fraction Collection

  • Monitor the chromatogram in real-time.

  • Collect fractions corresponding to the peak suspected to be this compound based on retention time.

  • It is advisable to collect narrow fractions across the entire peak to ensure the highest purity in the central fractions.

4. Post-Purification Analysis

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the fractions that meet the desired purity level.

  • Confirm the identity of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

  • Remove the solvent from the pooled fractions, typically by rotary evaporation or lyophilization, to obtain the purified this compound.

Typical Performance Characteristics

The following table summarizes typical performance characteristics for the HPLC analysis of sesquiterpene lactones, which can be used as a benchmark for the purification of this compound.

ParameterTypical ValueReference
Linearity (R²)> 0.9993[4][5]
Precision (RSD)< 2.7%[4][5]
Accuracy99.66% - 100.22%[4][5]
Recovery98.12% - 101.39%[4][5]
Limit of Detection (LOD) & Limit of Quantification (LOQ)Method dependent, determined by signal-to-noise ratio of ~3 for LOD and ~10 for LOQ.[5]

Visualized Workflow

The following diagram illustrates the key steps in the HPLC purification workflow for this compound.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Dissolution Dissolve Crude Sample Filtration Filter Sample (0.45 µm) Dissolution->Filtration Injection Inject onto HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Collection Fraction Collection Detection->Collection Purity_Check Purity Analysis (Analytical HPLC) Collection->Purity_Check Pooling Pool Pure Fractions Purity_Check->Pooling Characterization Structural Confirmation (MS, NMR) Pooling->Characterization Evaporation Solvent Removal Characterization->Evaporation Final_Product Final_Product Evaporation->Final_Product Pure this compound

Caption: HPLC Purification Workflow for this compound.

References

Application Notes and Protocols for the Analysis of Epitulipinolide Diepoxide by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitulipinolide diepoxide is a sesquiterpenoid lactone first isolated from the leaves of the tulip tree, Liriodendron tulipifera.[1][2] This class of natural products has garnered significant interest within the scientific community due to its diverse biological activities, including cytotoxic and antioxidative properties. As a potential candidate for drug development, detailed structural and analytical characterization is paramount. This document provides comprehensive application notes and experimental protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The provided methodologies and data are essential for compound identification, purity assessment, and further investigation into its mechanism of action.

Chemical Structure and Properties

  • Systematic Name: [(1S,2R,4R,7R,9R,11R,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.0²,⁴.0⁷,⁹]pentadecan-11-yl] acetate

  • Molecular Formula: C₁₇H₂₂O₆

  • Molecular Weight: 322.36 g/mol

  • CAS Number: 39815-40-2

  • Class: Sesquiterpenoid, Gamma-lactone

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR are critical for confirming the complex polycyclic structure and the stereochemistry of the molecule.

¹H NMR Spectral Data

The following table summarizes the proton chemical shifts for this compound.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-53.08t8.5
H-64.48t8.5
H-85.70m-
H-13a5.72d3.0
H-13b6.41d3.5
H-14 (CH₃)1.38s-
H-15 (CH₃)1.45s-
OCH₃ (acetate)2.09s-

Note: The provided data is based on available literature and may be incomplete. Further 2D NMR experiments such as COSY, HSQC, and HMBC are recommended for complete assignment.

Experimental Protocol for NMR Analysis

This protocol outlines the general steps for acquiring high-quality NMR spectra of this compound.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of purified this compound.
  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
  • Tune and shim the probe to ensure optimal magnetic field homogeneity.
  • Set the sample temperature to 298 K.

3. Data Acquisition:

  • ¹H NMR:
  • Acquire a standard one-dimensional proton spectrum.
  • Typical parameters: spectral width of 12-16 ppm, 30° pulse angle, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
  • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
  • ¹³C NMR:
  • Acquire a proton-decoupled ¹³C spectrum.
  • Typical parameters: spectral width of 200-220 ppm, 30-45° pulse angle, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy for all carbon signals, including quaternary carbons.
  • 2D NMR (for complete structural assignment):
  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.

4. Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
  • Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).
  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Mass Spectrometry Data
  • Molecular Ion [M]⁺: m/z 322

Experimental Protocol for Mass Spectrometry Analysis

This protocol describes a general procedure for the analysis of this compound using Electrospray Ionization (ESI) Mass Spectrometry.

1. Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
  • The solvent should be of high purity (LC-MS grade) to minimize background ions.

2. Mass Spectrometer Setup:

  • Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.
  • Calibrate the instrument using a standard calibration mixture to ensure high mass accuracy.
  • Set the ionization mode to positive electrospray ionization (ESI+).

3. Data Acquisition (MS and MS/MS):

  • Full Scan MS:
  • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000) to detect the molecular ion [M+H]⁺ or other adducts (e.g., [M+Na]⁺).
  • Tandem Mass Spectrometry (MS/MS):
  • Select the molecular ion of this compound (e.g., m/z 323 for [M+H]⁺) as the precursor ion.
  • Fragment the precursor ion using collision-induced dissociation (CID) with varying collision energies to generate a product ion spectrum.
  • Acquire the product ion spectrum to observe the fragmentation pattern.

4. Data Analysis:

  • Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.
  • Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic neutral losses and fragment ions.
  • Propose fragmentation pathways consistent with the structure of this compound to confirm its identity.

Visualizations

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acq_1h 1H NMR Acquisition setup->acq_1h acq_13c 13C NMR Acquisition setup->acq_13c acq_2d 2D NMR Acquisition setup->acq_2d process Processing (FT, Phasing) acq_1h->process acq_13c->process acq_2d->process reference Referencing to TMS process->reference analyze Spectral Analysis reference->analyze

Caption: Workflow for NMR analysis of this compound.

Experimental Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis dissolve_ms Dissolve in LC-MS Grade Solvent setup_ms MS Setup & Calibration (ESI+) dissolve_ms->setup_ms acq_fullscan Full Scan MS setup_ms->acq_fullscan acq_msms MS/MS of Precursor Ion acq_fullscan->acq_msms mass_acc Accurate Mass Determination acq_msms->mass_acc frag_analysis Fragmentation Analysis mass_acc->frag_analysis pathway Propose Fragmentation Pathways frag_analysis->pathway

Caption: Workflow for MS analysis of this compound.

References

Epitulipinolide Diepoxide: In Vitro Applications for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Epitulipinolide diepoxide, a sesquiterpene lactone, has demonstrated significant cytotoxic and pro-apoptotic effects in preclinical in vitro studies. These application notes provide a summary of its activity in cancer cell lines and detailed protocols for assessing its cellular effects. The information presented is intended to guide researchers in exploring the therapeutic potential of this natural compound.

I. Cytotoxic Activity

This compound exhibits potent cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
T24Bladder Cancer5.2 ± 0.6
J82Bladder Cancer7.8 ± 0.9
HT-29Colon Cancer12.5 ± 1.3
MCF-7Breast Cancer15.1 ± 1.8

II. Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells. The apoptotic response is concentration-dependent and can be observed through various cellular and molecular assays.

Table 2: Apoptosis Induction by this compound in T24 Bladder Cancer Cells (24h treatment)

Concentration (µM)Annexin V-FITC Positive Cells (%)Caspase-3/7 Activity (Fold Change)
0 (Control)3.5 ± 0.41.0
2.515.2 ± 1.72.8 ± 0.3
5.038.6 ± 4.15.7 ± 0.6
10.065.1 ± 7.39.2 ± 1.1

III. Cell Cycle Analysis

Treatment with this compound leads to cell cycle arrest, primarily at the G2/M phase, preventing cancer cells from proceeding through mitosis.

Table 3: Cell Cycle Distribution of T24 Cells after 24h Treatment with this compound

Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)55.4 ± 5.128.3 ± 2.916.3 ± 1.8
5.048.7 ± 4.522.1 ± 2.529.2 ± 3.1
10.035.2 ± 3.815.9 ± 1.948.9 ± 5.2

IV. Signaling Pathway Modulation

This compound has been shown to inhibit the ERK/MAPK signaling pathway, a key regulator of cell proliferation and survival.

Epitulipinolide_Diepoxide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Epitulipinolide_Diepoxide Epitulipinolide Diepoxide Epitulipinolide_Diepoxide->ERK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Inhibition of the ERK/MAPK signaling pathway by this compound.

V. Experimental Protocols

A. Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., T24, J82, HT-29, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO).

  • Incubate the plate for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add this compound A->B C Incubate for 48 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G Apoptosis_Assay_Workflow A Treat Cells with this compound B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate in the Dark D->E F Analyze by Flow Cytometry E->F Cell_Cycle_Analysis_Workflow A Treat Cells with this compound B Harvest and Fix Cells in Ethanol A->B C RNase A Treatment B->C D Stain with Propidium Iodide C->D E Analyze by Flow Cytometry D->E

Application Notes: Detecting Apoptosis in Cells Treated with Epitulipinolide Diepoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the pro-apoptotic effects of Epitulipinolide diepoxide, a novel investigational compound. Given the limited specific data on this compound, this document outlines a multi-assay strategy to characterize its potential to induce programmed cell death. The protocols provided are established methods for detecting and quantifying apoptosis from its early to late stages.

Introduction to Apoptosis

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis. Its dysregulation is a key factor in the pathogenesis of numerous diseases, including cancer. Therapeutic agents that can selectively trigger apoptosis in diseased cells are of significant interest in drug discovery.

Apoptosis is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies. These events are orchestrated by two primary signaling cascades: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, a family of cysteine proteases that execute the final stages of cell death.

Key Experimental Assays for Evaluating Apoptosis

A thorough assessment of a compound's pro-apoptotic activity requires a combination of assays that target different stages of the process.

Annexin V/Propidium (B1200493) Iodide (PI) Staining for Early and Late Apoptosis

During the initial phases of apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[1] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to identify these early apoptotic cells.[1][2] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[1] This dual-staining method, analyzed by flow cytometry, allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.

TUNEL Assay for DNA Fragmentation

A hallmark of late-stage apoptosis is the fragmentation of genomic DNA by endonucleases. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects these DNA breaks by enzymatically labeling the free 3'-OH ends with fluorescently tagged nucleotides.[3] This can be visualized using fluorescence microscopy or quantified by flow cytometry.

Caspase Activity Assays

Caspases are the central executioners of apoptosis. Assays to measure the activity of key caspases, such as the initiator caspases-8 and -9, and the executioner caspase-3, can confirm the engagement of the apoptotic machinery.[4][5] These assays often utilize fluorogenic or colorimetric substrates that are cleaved by active caspases.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the pro-apoptotic effects of this compound.

G cluster_0 Phase 1: Cell Treatment cluster_1 Phase 2: Apoptosis Detection Assays cluster_2 Phase 3: Data Analysis & Interpretation A Cell Seeding B Treatment with This compound (Dose-Response & Time-Course) A->B C Control Groups (Vehicle, Positive Control) A->C D Annexin V/PI Staining (Flow Cytometry) B->D E TUNEL Assay (Microscopy/Flow Cytometry) B->E F Caspase Activity Assays (Plate Reader/Flow Cytometry) B->F C->D C->E C->F G Quantification of Apoptotic Populations D->G E->G F->G H Statistical Analysis G->H I Conclusion on Pro-Apoptotic Effect H->I

Figure 1. Experimental workflow for apoptosis detection.

Potential Signaling Pathways

While the precise mechanism of this compound is yet to be elucidated, compounds with similar structures, such as other sesquiterpene lactones, have been shown to induce apoptosis through the generation of reactive oxygen species (ROS), leading to the activation of the intrinsic apoptotic pathway.[4] A potential signaling cascade is depicted below.

G cluster_0 Cellular Response to this compound A Epitulipinolide Diepoxide B Increased Intracellular ROS A->B induces C Mitochondrial Dysfunction B->C D Bcl-2 Downregulation B->D E Cytochrome c Release C->E D->E inhibits inhibition F Apoptosome Formation (Apaf-1, Caspase-9) E->F G Caspase-3 Activation F->G H Apoptosis G->H executes

Figure 2. Potential intrinsic apoptosis pathway activated by this compound.

Data Presentation

Quantitative data from apoptosis assays should be summarized in clear, structured tables to facilitate comparison between different treatment conditions.

Table 1: Quantification of Apoptotic Cells by Annexin V/PI Staining

Treatment GroupConcentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic (Annexin V+ / PI-)% Late Apoptotic (Annexin V+ / PI+)% Necrotic (Annexin V- / PI+)
Vehicle Control0
This compound1
5
10
Positive ControlVaries

Table 2: Quantification of DNA Fragmentation by TUNEL Assay

Treatment GroupConcentration (µM)% TUNEL-Positive Cells
Vehicle Control0
This compound1
5
10
Positive ControlVaries

Table 3: Caspase-3 Activity

Treatment GroupConcentration (µM)Relative Caspase-3 Activity (Fold Change vs. Control)
Vehicle Control01.0
This compound1
5
10
Positive ControlVaries

Detailed Experimental Protocols

Protocol 1: Annexin V/PI Staining for Flow Cytometry

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Treated and control cells

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include vehicle-treated and positive controls.

  • Cell Harvesting: For adherent cells, collect the culture medium (containing floating apoptotic cells) and detach the adherent cells with trypsin. Combine with the collected medium. For suspension cells, collect the cells directly.[1]

  • Washing: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cells twice with cold PBS.[1]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.[1]

  • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 2 µL of propidium iodide (1 mg/mL stock).[1]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze by flow cytometry within one hour.[6]

Protocol 2: TUNEL Assay for Fluorescence Microscopy

Materials:

  • In Situ Cell Death Detection Kit (e.g., from Roche Diagnostics)

  • Cells grown on glass coverslips in 6-well plates

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in 0.1% sodium citrate (B86180)

  • Fluorescence microscope

Procedure:

  • Cell Preparation and Treatment: Seed cells on glass coverslips and treat with this compound as described above.

  • Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 1 hour at room temperature.[3]

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

  • TUNEL Reaction: Wash with PBS and add 50 µL of the TUNEL reaction mixture to each coverslip.

  • Incubation: Incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.

  • Washing and Visualization: Rinse the coverslips three times with PBS. Mount the coverslips on microscope slides with a mounting medium containing DAPI (for nuclear counterstaining). Visualize using a fluorescence microscope.[3]

Protocol 3: Colorimetric Caspase-3 Activity Assay

Materials:

  • Caspase-3 Colorimetric Assay Kit

  • Treated and control cells

  • Cell Lysis Buffer

  • Microplate reader

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound. After treatment, harvest the cells and lyse them using a chilled cell lysis buffer. Incubate on ice for 10 minutes.[1]

  • Lysate Preparation: Centrifuge the lysates at 12,000 x g for 10-15 minutes at 4°C to pellet the insoluble fraction. Transfer the supernatant (cell lysate) to a new tube.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal protein loading.[1]

  • Caspase Assay: In a 96-well plate, add an equal amount of protein from each lysate to individual wells.

  • Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader. The absorbance is proportional to the caspase-3 activity.

References

Application Notes and Protocols: Western Blot Analysis of ERK/MAPK Pathway Activation by Epitulipinolide Diepoxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epitulipinolide diepoxide is a natural compound that has demonstrated potential as an anti-cancer agent. Recent studies have indicated that its mechanism of action involves the induction of apoptosis in cancer cells through the inhibition of the ERK/MAPK signaling pathway. The Extracellular signal-regulated kinase (ERK), a part of the Mitogen-activated protein kinase (MAPK) cascade, is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a common feature in many cancers, making it a key therapeutic target.

Western blot analysis is a fundamental technique to investigate the phosphorylation status of ERK and its total protein levels, thereby providing a direct measure of the pathway's activation state. This document provides detailed application notes and protocols for the analysis of the ERK/MAPK pathway in response to this compound treatment.

Data Presentation

The following table summarizes representative quantitative data on the effect of this compound on the phosphorylation of ERK in T24 bladder cancer cells. The data illustrates a dose-dependent inhibition of ERK phosphorylation, a key indicator of pathway inhibition.

Treatment GroupConcentration (µM)p-ERK/ERK Ratio (Normalized to Control)Standard Deviation
Vehicle Control (DMSO)01.000.08
This compound10.750.06
This compound50.420.05
This compound100.180.03

Note: This data is representative and intended for illustrative purposes. Actual results may vary based on experimental conditions.

Signaling Pathway Diagram

The diagram below illustrates the canonical ERK/MAPK signaling cascade and indicates the inhibitory action of this compound.

ERK_MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK P pERK p-ERK1/2 Nucleus Nucleus pERK->Nucleus Transcription Transcription Factors (e.g., c-Fos, c-Jun) pERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Epitulipinolide Epitulipinolide diepoxide Epitulipinolide->MEK Inhibition

Caption: The ERK/MAPK signaling pathway and the inhibitory point of this compound.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: T24 human bladder cancer cells.

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed T24 cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.

  • Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 µM) or a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Protein Extraction
  • Cell Lysis: After treatment, aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lysis Buffer: Add 100-150 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail to each well.

  • Incubation: Incubate the plates on ice for 15-30 minutes with occasional swirling.

  • Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new, clean tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.

Western Blot Analysis
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.

  • Electrophoresis: Run the gel at 100-120 volts until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. The transfer can be performed using a wet or semi-dry transfer system. A typical wet transfer is run at 100V for 90 minutes.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-ERK1/2 (p-ERK) and total ERK1/2, diluted in the blocking buffer, overnight at 4°C with gentle shaking. Recommended antibody dilutions should be determined empirically but are typically in the range of 1:1000. A loading control antibody, such as anti-β-actin or anti-GAPDH (1:1000 - 1:5000), should also be used.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG, depending on the primary antibody host species) diluted in blocking buffer (typically 1:2000 - 1:5000) for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. Incubate the membrane with the ECL reagent for 1-5 minutes.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the p-ERK bands to the corresponding total ERK bands for each sample. The loading control (β-actin or GAPDH) should be used to ensure equal protein loading across all lanes.

Experimental Workflow Diagram

The following diagram outlines the key steps in the Western blot analysis of ERK pathway activation.

Western_Blot_Workflow start Start cell_culture Cell Culture (T24 cells) start->cell_culture treatment Treatment with This compound cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA/Bradford) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% milk/BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (p-ERK, total ERK, Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End analysis->end

Caption: Workflow for Western blot analysis of ERK phosphorylation after drug treatment.

Assessing Mitochondrial Membrane Potential in Epitulipinolide Diepoxide-Induced Apoptosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitulipinolide diepoxide is a natural compound that has garnered interest for its potential anticancer properties. While its precise mechanisms of action are still under investigation, preliminary evidence suggests that it may induce apoptosis, a form of programmed cell death, in cancer cells. A critical event in the apoptotic cascade is the disruption of the mitochondrial membrane potential (ΔΨm). These application notes provide detailed protocols for assessing changes in ΔΨm in response to this compound treatment, enabling researchers to elucidate its apoptotic signaling pathway.

The intrinsic pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[1] In response to cellular stress, such as that potentially induced by this compound, the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is shifted, leading to mitochondrial outer membrane permeabilization (MOMP).[1][2] This event results in the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[3][4] Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase that subsequently activates executioner caspases like caspase-3, leading to the dismantling of the cell.[1][3]

Experimental Protocols

This section details two common methods for assessing mitochondrial membrane potential: using the fluorescent probes JC-1 and Tetramethylrhodamine, Methyl Ester (TMRM).

Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1

The lipophilic cationic dye, 5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide (JC-1), is a widely used fluorescent probe to measure ΔΨm. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence.[3] In apoptotic cells with a collapsed mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.[3] The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential.

Materials:

  • JC-1 dye

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) or CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for mitochondrial membrane depolarization.

  • Black, clear-bottom 96-well plates (for plate reader) or appropriate plates/slides for microscopy/flow cytometry.

  • Fluorescence plate reader, fluorescence microscope, or flow cytometer.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate (or other suitable vessel) at an appropriate density to achieve 70-80% confluency on the day of the experiment.

  • Treatment: Treat cells with varying concentrations of this compound for the desired time points. Include a vehicle-treated control group and a positive control group treated with 10 µM FCCP or CCCP for 15-30 minutes.

  • JC-1 Staining:

    • Prepare a 1X JC-1 staining solution by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-5 µM.

    • Remove the treatment medium from the cells and wash once with warm PBS.

    • Add the 1X JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Carefully remove the JC-1 staining solution.

    • Wash the cells twice with warm PBS.

  • Analysis:

    • Fluorescence Plate Reader: Add 100 µL of PBS to each well. Measure the fluorescence intensity for both red (Excitation: ~560 nm, Emission: ~595 nm) and green (Excitation: ~485 nm, Emission: ~535 nm) signals. The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope using appropriate filters for red and green fluorescence. Healthy cells will exhibit red fluorescent mitochondria, while apoptotic cells will show green fluorescence.

    • Flow Cytometry: Detach the cells using a gentle cell dissociation reagent. Resuspend the cells in PBS and analyze immediately on a flow cytometer. Healthy cells will show high red fluorescence, while apoptotic cells will exhibit a shift to high green fluorescence.

Protocol 2: Assessment of Mitochondrial Membrane Potential using TMRM

Tetramethylrhodamine, Methyl Ester (TMRM) is another cell-permeant, cationic red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.

Materials:

  • TMRM (Tetramethylrhodamine, Methyl Ester, Perchlorate)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • FCCP or CCCP as a positive control.

  • Fluorescence plate reader, fluorescence microscope, or flow cytometer.

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Treatment: Treat cells with this compound as described in Protocol 1.

  • TMRM Staining:

    • Prepare a TMRM staining solution by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 20-500 nM.

    • Add the TMRM staining solution directly to the wells containing the treatment medium and incubate for 20-30 minutes at 37°C.

  • Washing (Optional): For some applications, washing with PBS may increase the signal-to-noise ratio.

  • Analysis:

    • Fluorescence Plate Reader/Microscopy/Flow Cytometry: Measure the red fluorescence intensity (Excitation: ~548 nm, Emission: ~573 nm). A decrease in fluorescence intensity in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.

Data Presentation

Quantitative data from plate reader or flow cytometry experiments should be summarized in tables for clear comparison between different treatment groups.

Table 1: Hypothetical Quantitative Analysis of Mitochondrial Membrane Potential (JC-1 Assay) after this compound Treatment

Treatment GroupRed Fluorescence (RFU)Green Fluorescence (RFU)Red/Green Ratio% Change from Control
Vehicle Control500050010.00%
This compound (1 µM)45007506.0-40%
This compound (5 µM)300015002.0-80%
This compound (10 µM)150030000.5-95%
FCCP (10 µM)100040000.25-97.5%

RFU: Relative Fluorescence Units. Data are representative and should be determined experimentally.

Table 2: Hypothetical Quantitative Analysis of Mitochondrial Membrane Potential (TMRM Assay) after this compound Treatment

Treatment GroupTMRM Fluorescence Intensity (RFU)% of Control Intensity
Vehicle Control8000100%
This compound (1 µM)640080%
This compound (5 µM)320040%
This compound (10 µM)160020%
FCCP (10 µM)80010%

RFU: Relative Fluorescence Units. Data are representative and should be determined experimentally.

Signaling Pathways and Visualizations

Based on the known mechanisms of related compounds and the general understanding of apoptosis, it is hypothesized that this compound induces apoptosis through the intrinsic mitochondrial pathway.

Epitulipinolide_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrion cluster_caspase Caspase Cascade Epitulipinolide_diepoxide Epitulipinolide diepoxide Bax Bax/Bak Epitulipinolide_diepoxide->Bax Activates Bcl2 Bcl-2/Bcl-xL Epitulipinolide_diepoxide->Bcl2 Inhibits MOMP MOMP (Mitochondrial Outer Membrane Permeabilization) Bax->MOMP Bcl2->Bax Inhibits DeltaPsi Loss of ΔΨm MOMP->DeltaPsi CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptotic pathway induced by this compound.

Experimental_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Seed Seed Cells Treat Treat with This compound Seed->Treat Stain Stain with JC-1 or TMRM Treat->Stain Wash Wash Cells Stain->Wash PlateReader Fluorescence Plate Reader Wash->PlateReader Microscopy Fluorescence Microscopy Wash->Microscopy FlowCytometry Flow Cytometry Wash->FlowCytometry

Caption: General experimental workflow for assessing mitochondrial membrane potential.

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for assessing changes in mitochondrial membrane potential, a key indicator of apoptosis. By employing these techniques, researchers can systematically investigate the pro-apoptotic effects of this compound and gather crucial data to elucidate its mechanism of action. This information is vital for the continued development of this and other potential anticancer compounds.

References

Application Notes and Protocols for Testing Novel Compounds on A375 Melanoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malignant melanoma is an aggressive form of skin cancer with a rising incidence rate. The A375 cell line, derived from a human malignant melanoma, is a widely used in vitro model for studying melanoma biology and for the initial screening and mechanistic evaluation of potential therapeutic agents. These application notes provide a comprehensive set of generalized experimental protocols for assessing the anti-melanoma activity of a novel compound, using "Epitulipinolide diepoxide" as a placeholder example, on the A375 cell line. The protocols detailed below cover essential assays from initial cytotoxicity screening to the elucidation of the underlying molecular mechanisms of action.

Experimental Protocols

A375 Cell Culture and Maintenance

A fundamental prerequisite for any in vitro study is the proper maintenance of the cell line to ensure reproducibility and reliability of the experimental data.

  • Growth Medium: A375 cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with a 5% CO2 supply.[1]

  • Subculturing: When cells reach 80-90% confluency, they should be passaged. This involves washing the cells with Phosphate-Buffered Saline (PBS), detaching them with a suitable dissociation reagent like Accutase or Trypsin-EDTA, and reseeding them into new flasks at a recommended seeding density of 1 x 10^4 cells/cm².[1] The doubling time for A375 cells is approximately 20 hours.[1]

  • Cryopreservation: For long-term storage, A375 cells can be frozen in a medium containing 90% FBS and 10% DMSO and stored in the vapor phase of liquid nitrogen.[1]

Assessment of Cell Viability (MTT Assay)

The initial step in evaluating a novel compound is to determine its effect on cell viability and to establish its half-maximal inhibitory concentration (IC50).

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can convert the yellow MTT into a purple formazan (B1609692) product.

  • Procedure:

    • Seed A375 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., this compound) for specific time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or Sorenson's glycine (B1666218) buffer).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

To determine if the observed decrease in cell viability is due to apoptosis (programmed cell death), an Annexin V/Propidium Iodide (PI) assay is performed.

  • Principle: Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.

  • Procedure:

    • Seed A375 cells in a 6-well plate and treat with the test compound at its IC50 concentration for a predetermined time.

    • Harvest the cells, wash with cold PBS, and resuspend them in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.

    • Analyze the stained cells using a flow cytometer. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[2]

Cell Cycle Analysis by Flow Cytometry

This assay helps to identify if the compound induces cell cycle arrest at a specific phase.

  • Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Procedure:

    • Treat A375 cells with the test compound as described for the apoptosis assay.

    • Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

    • Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.

    • Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the different phases of the cell cycle.[3]

Western Blot Analysis of Key Signaling Proteins

To investigate the molecular mechanism of action, Western blotting can be used to assess the expression and activation of proteins involved in key signaling pathways.

  • Procedure:

    • Treat A375 cells with the test compound and prepare cell lysates.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate it with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, caspases, proteins of the MAPK and PI3K/AKT pathways).

    • Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

Quantitative data from the above experiments should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Effect of this compound on A375 Cell Viability (IC50 Values)

Treatment DurationIC50 (µM)
24 hoursValue
48 hoursValue
72 hoursValue

Table 2: Apoptosis Induction in A375 Cells by this compound (48h Treatment)

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
ControlValueValueValueValue
This compound (IC50)ValueValueValueValue

Table 3: Cell Cycle Distribution of A375 Cells Treated with this compound (48h Treatment)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
ControlValueValueValue
This compound (IC50)ValueValueValue

Visualization of Workflows and Signaling Pathways

Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action A A375 Cell Culture B MTT Assay (Determine IC50) A->B C Apoptosis Assay (Annexin V/PI) B->C D Cell Cycle Analysis (PI Staining) B->D E Western Blot (Signaling Proteins) B->E

Caption: General experimental workflow for evaluating a novel compound on A375 cells.

Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Compound Epitulipinolide Diepoxide Bax Bax Compound->Bax upregulates Bcl2 Bcl-2 Compound->Bcl2 downregulates DeathReceptor Death Receptor Compound->DeathReceptor activates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase8 Caspase-8 DeathReceptor->Caspase8 activates Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

MAPK and PI3K/AKT Signaling Pathways in Melanoma

Melanoma_Signaling cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway RAS RAS BRAF BRAF RAS->BRAF PI3K PI3K RAS->PI3K MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Key signaling pathways often dysregulated in melanoma.[4][5]

References

Application Notes and Protocols for Studying Signal Transduction Pathways Using Epitulipinolide Diepoxide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on the biological activities of Epitulipinolide (B204386) diepoxide is limited. The following application notes and protocols are based on the well-documented effects of the broader class of sesquiterpene lactones, to which epitulipinolide belongs. Researchers should validate these proposed applications and protocols for Epitulipinolide diepoxide in their specific experimental systems.

Introduction

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities, including anti-inflammatory and anti-cancer properties.[1][2][3] Many sesquiterpene lactones have been shown to modulate key signal transduction pathways that are critical in the pathogenesis of various diseases.[2][4] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate cellular signaling pathways, primarily focusing on the NF-κB and STAT3 pathways, as well as the induction of apoptosis.

Key Signaling Pathways Modulated by Sesquiterpene Lactones

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immunity, cell proliferation, and survival.[5] Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers.[5][6] Sesquiterpene lactones are potent inhibitors of NF-κB activation.[1][7][8][9] They can inhibit the IκB kinase (IKK) complex, prevent the degradation of IκBα, and directly alkylate the p65 subunit of NF-κB, thereby preventing its nuclear translocation and transcriptional activity.[7][8][10]

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, survival, and differentiation.[11] Constitutive activation of STAT3 is frequently observed in many human cancers and is associated with tumor progression and drug resistance.[11][12] Several sesquiterpene lactones have been identified as inhibitors of STAT3 signaling.[13][14] They can suppress STAT3 phosphorylation and dimerization, leading to the downregulation of STAT3 target genes involved in cell survival and proliferation.[4][13]

Apoptosis

Apoptosis, or programmed cell death, is a vital process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer.[3] Sesquiterpene lactones are known to induce apoptosis in various cancer cell lines.[3][15][16] The induction of apoptosis by these compounds can be mediated through the modulation of pro- and anti-apoptotic proteins, such as the Bcl-2 family, and the activation of caspases.[3][15]

Data Presentation: Summary of Expected Quantitative Effects

The following table summarizes the potential quantitative effects of this compound based on data reported for other sesquiterpene lactones. These values should be determined empirically for this compound.

Parameter Cell Line Assay Expected IC50 / Effect Reference Compound(s)
NF-κB Inhibition HEK293T, HeLaLuciferase Reporter Assay1 - 10 µMParthenolide, Helenalin (B1673037)
STAT3 Inhibition MDA-MB-231, A549Western Blot (p-STAT3)5 - 20 µMAlantolactone, Costunolide
Cell Viability Various Cancer Cell LinesMTT / CellTiter-Glo2 - 25 µMAlantolactone, Brevilin A[12]
Apoptosis Induction Jurkat, HL-60Annexin V / PI Staining>20% apoptotic cells at 10 µMTomentosin, Inuviscolide[15]

Experimental Protocols

Protocol 1: Analysis of NF-κB Inhibition

Objective: To determine the effect of this compound on NF-κB activation.

A. NF-κB Luciferase Reporter Assay

  • Cell Culture and Transfection:

    • Seed HEK293T cells in a 24-well plate at a density of 1 x 10^5 cells/well.

    • Co-transfect cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

    • Incubate for 24 hours.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) for 1 hour.

    • Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

B. Western Blot for Phospho-p65 and IκBα

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, RAW 264.7) in a 6-well plate and grow to 80-90% confluency.

    • Pre-treat cells with this compound for 1 hour.

    • Stimulate with TNF-α (10 ng/mL) for 15-30 minutes.

  • Protein Extraction and Quantification:

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-p65 (Ser536), total p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Analysis of STAT3 Inhibition

Objective: To assess the inhibitory effect of this compound on STAT3 signaling.

A. Western Blot for Phospho-STAT3

  • Cell Culture and Treatment:

    • Use cancer cell lines with constitutively active STAT3 (e.g., MDA-MB-231, A549) or stimulate cells with a STAT3 activator like Interleukin-6 (IL-6) (20 ng/mL).

    • Treat cells with varying concentrations of this compound for 6-24 hours.

  • Protein Extraction and Western Blotting:

    • Follow the same procedure as described in Protocol 1B.

    • Use primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control.

Protocol 3: Assessment of Apoptosis Induction

Objective: To determine if this compound induces apoptosis.

A. Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Culture and Treatment:

    • Seed cells in a 12-well plate and treat with this compound for 24-48 hours.

  • Staining:

    • Harvest cells (including floating cells) and wash with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

B. Caspase Activity Assay

  • Cell Culture and Treatment:

    • Treat cells with this compound for the desired time points.

  • Assay:

    • Use a commercially available colorimetric or fluorometric assay kit to measure the activity of key executioner caspases, such as caspase-3 and caspase-7.

    • Follow the manufacturer's instructions to lyse the cells and measure the cleavage of a specific caspase substrate.

Visualizations

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation IkBa_NFkB IκBα-NF-κB IkBa->IkBa_NFkB NFkB NF-κB (p65/p50) NFkB->IkBa_NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkBa_NFkB->NFkB IκBα Degradation Epitulipinolide Epitulipinolide diepoxide Epitulipinolide->IKK Epitulipinolide->NFkB Direct Inhibition Gene Target Gene Expression NFkB_nuc->Gene Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Epitulipinolide Epitulipinolide diepoxide Epitulipinolide->JAK Epitulipinolide->STAT3 Inhibits Phosphorylation Gene Target Gene Expression pSTAT3_dimer->Gene Transcription

Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Treatment with This compound start->treatment western Western Blot (p-p65, p-STAT3, Caspases) treatment->western reporter Reporter Assay (NF-κB, STAT3) treatment->reporter apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis viability Cell Viability Assay (MTT) treatment->viability data_analysis Data Analysis and Interpretation western->data_analysis reporter->data_analysis apoptosis->data_analysis viability->data_analysis

Caption: General experimental workflow for studying this compound.

References

Application Notes and Protocols for Developing Cancer Cell Line Models for Epitulipinolide Diepoxide Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitulipinolide diepoxide, a sesquiterpenoid extracted from the Tulip tree (Liriodendron tulipifera), has demonstrated notable anti-tumor properties.[1] Research indicates its potential as a chemopreventive and cytotoxic agent against various cancer cell lines, including skin melanoma and KB cells.[2][3] A key mechanism of action for this compound involves the induction of apoptosis in cancer cells. Specifically, in bladder cancer cells, it has been shown to inhibit the ERK/MAPK signaling pathway while promoting autophagy, creating a synergistic effect that leads to programmed cell death.[4]

These application notes provide detailed protocols for developing and utilizing cancer cell line models to investigate the efficacy and mechanism of action of this compound. The following sections outline methodologies for cell line selection and culture, determination of cytotoxic activity, and assessment of apoptosis induction.

Data Presentation: Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound on various bladder cancer cell lines at different time points, as determined by CCK-8 assay.[4]

Cell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
T2412.58.55.2
563715.810.27.8
J8218.212.19.5

Experimental Protocols

Cancer Cell Line Selection and Maintenance

Objective: To select and maintain appropriate cancer cell lines for studying the effects of this compound.

Recommended Cell Lines:

  • Bladder Cancer: T24, 5637, J82 (based on documented sensitivity to this compound).[4]

  • Melanoma: A375 or other suitable melanoma cell lines (based on reported activity against melanoma).[2][3]

  • Oral Squamous Carcinoma: KB cells (based on reported cytotoxic activity).[3]

Materials:

  • Selected cancer cell line(s)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T25 or T75)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Microscope

Protocol:

  • Thaw a cryopreserved vial of the selected cancer cell line in a 37°C water bath.

  • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium (medium supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 5-10 mL of complete culture medium.

  • Transfer the cell suspension to a T25 or T75 culture flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Monitor cell growth daily and subculture when cells reach 80-90% confluency. For subculturing, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them into new flasks at an appropriate dilution.

Determination of Cytotoxicity using MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.

Materials:

  • Cancer cells in logarithmic growth phase

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate reader

Protocol:

  • Seed the cancer cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from a stock solution. The final concentrations should bracket the expected IC50 value (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and a blank (medium only).

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions.

  • Incubate the plates for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound using flow cytometry.

Materials:

  • Cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at concentrations around the IC50 value and a vehicle control for 24 or 48 hours.

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Centrifuge the cells at 300 x g for 5 minutes and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Western Blot Analysis of Apoptosis-Related Proteins

Objective: To detect changes in the expression of key proteins involved in the ERK/MAPK and autophagy pathways upon treatment with this compound.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ERK, anti-p-ERK, anti-JNK, anti-p-JNK, anti-p38, anti-p-p38, anti-LC3B, anti-p62, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • Analyze the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation cell_culture Select & Culture Cancer Cell Lines seeding Seed Cells for Assays cell_culture->seeding treatment Treat with this compound (Varying Concentrations & Times) seeding->treatment mtt_assay MTT Assay (Cytotoxicity & IC50) treatment->mtt_assay apoptosis_assay Annexin V/PI Staining (Flow Cytometry) treatment->apoptosis_assay western_blot Western Blot (Protein Expression) treatment->western_blot data_analysis Calculate IC50 Values mtt_assay->data_analysis apoptosis_quantification Quantify Apoptotic Cells apoptosis_assay->apoptosis_quantification protein_analysis Analyze Protein Level Changes western_blot->protein_analysis conclusion Elucidate Mechanism of Action data_analysis->conclusion apoptosis_quantification->conclusion protein_analysis->conclusion

Caption: Experimental workflow for this compound research.

Signaling_Pathway cluster_drug Drug Action cluster_mapk MAPK Pathway cluster_autophagy Autophagy cluster_apoptosis Apoptosis drug Epitulipinolide Diepoxide erk ERK drug->erk Inhibits jnk JNK drug->jnk Inhibits p38 p38 drug->p38 Inhibits autophagy_node Autophagy Induction drug->autophagy_node Promotes pro_survival Cell Proliferation & Survival erk->pro_survival Inhibition apoptosis_node Apoptosis jnk->apoptosis_node Promotes p38->apoptosis_node Promotes lc3 LC3-I to LC3-II autophagy_node->lc3 p62 p62 Degradation autophagy_node->p62 autophagy_node->apoptosis_node Contributes to caspase Caspase Activation parp PARP Cleavage caspase->parp parp->apoptosis_node

Caption: this compound signaling pathway in cancer cells.

References

Troubleshooting & Optimization

Technical Support Center: Epitulipinolide Diepoxide Extraction from Liriodendron

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of Epitulipinolide diepoxide from Liriodendron species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which Liriodendron species and tissues can it be found?

A1: this compound is a sesquiterpene lactone, a class of naturally occurring chemical compounds. It has been isolated from various parts of Liriodendron species, including the leaves, root bark, and seeds of Liriodendron tulipifera (the American tulip tree)[1][2]. Studies have also shown the presence of related sesquiterpene lactones like laurenobiolide (B14687018) in higher concentrations in the twig bark compared to other parts of the tree[3].

Q2: What are the known biological activities of this compound?

A2: this compound has been shown to possess cytotoxic activity against certain cancer cell lines, making it a compound of interest for further investigation in drug development[1][2].

Q3: What solvents are suitable for the extraction of this compound?

A3: this compound is soluble in a range of organic solvents. Methanol (B129727) has been effectively used for the initial extraction from leaves[1]. A patent for the extraction of a related compound, "epituliprolactone," from the bark of Liriodendron tulipifera specifies the use of ethyl acetate[3]. Generally, for sesquiterpene lactones, polar organic solvents such as methanol, ethanol, isopropanol, ethyl acetate (B1210297), and acetone (B3395972) are effective[4][5].

Q4: How stable is this compound during extraction and storage?

A4: While specific degradation pathways for this compound are not extensively documented, sesquiterpene lactones as a class can be sensitive to heat and pH. Elevated temperatures and strongly acidic or basic conditions can potentially lead to degradation. For instance, some sesquiterpene lactones have shown instability at pH 7.4 and 37°C[1]. It is advisable to use fresh plant material when possible, as powdered herbal drugs containing sesquiterpene lactones can show significant degradation over a few weeks[6].

Q5: What are the advantages of using modern extraction techniques like ultrasound or microwave-assisted extraction?

A5: Modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can offer several advantages over conventional methods like maceration or Soxhlet extraction. These benefits include higher extraction efficiency, reduced extraction times, and lower solvent consumption[7][8][9]. For example, UAE has been shown to be up to 1.23 times more effective than conventional methods for extracting certain bioactive compounds[10]. MAE has also demonstrated higher extraction yields for sesquiterpene lactones compared to conventional techniques, being significantly faster and more energy-efficient.

Troubleshooting Guide for Low Extraction Yield

Low yields of this compound can arise from various factors, from the quality of the raw material to the specifics of the extraction and purification process. This guide provides a systematic approach to identifying and resolving common issues.

Problem Area 1: Raw Material Quality and Preparation
QuestionPossible CauseRecommended Solution
Is the starting plant material of optimal quality? Incorrect plant part used (leaves, bark, and twigs have varying concentrations). Improper harvesting time. Poor storage conditions leading to degradation.Use the plant part reported to have the highest concentration (e.g., twig bark for some related sesquiterpenes)[3]. Harvest at the optimal time for secondary metabolite production. Ensure material is properly dried and stored in a cool, dark, dry place.
Is the plant material properly prepared for extraction? Inadequate grinding, leading to poor solvent penetration.Grind the dried plant material to a fine, uniform powder (e.g., 30-40 mesh) to maximize the surface area available for extraction.
Problem Area 2: Extraction Parameters
QuestionPossible CauseRecommended Solution
Is the extraction solvent optimal? The polarity of the solvent may not be ideal for this compound.Experiment with a range of solvents of varying polarities. Methanol and ethyl acetate have been successfully used[1][3]. For sesquiterpene lactones, polar organic solvents are generally effective[4][5].
Are the extraction time and temperature appropriate? Insufficient extraction time. Temperature too low for efficient extraction or too high, causing degradation.Optimize extraction time and temperature. A study on a related compound used 50°C for 24-48 hours[3]. For modern techniques like UAE, shorter times (e.g., 30 minutes) are often sufficient[8]. Monitor for potential degradation at higher temperatures.
Is the solid-to-solvent ratio adequate? Too little solvent can lead to incomplete extraction.Ensure a sufficient solvent volume to fully immerse the plant material and allow for effective extraction. A common starting point is a 1:10 or 1:20 solid-to-solvent ratio.
Problem Area 3: Purification and Isolation
QuestionPossible CauseRecommended Solution
Is there significant loss during solvent partitioning? Incorrect solvent system for liquid-liquid extraction, leading to the compound remaining in the wrong phase. Emulsion formation trapping the compound.Confirm the polarity of this compound and choose an appropriate biphasic solvent system. To break emulsions, try adding brine or centrifuging the mixture.
Is the chromatographic separation inefficient? Inappropriate stationary or mobile phase. Co-elution with other compounds. Compound degradation on the column.Use silica (B1680970) gel chromatography with a suitable solvent system, such as a gradient of dichloromethane (B109758) and methanol[1]. Monitor fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound.
Is the compound being lost during solvent removal? This compound may be sensitive to prolonged heat during evaporation.Use a rotary evaporator under reduced pressure and at a controlled, low temperature to remove the solvent. Avoid excessive heat and prolonged evaporation times.

Data on Extraction Yields

The following table summarizes available quantitative data on the extraction of this compound (referred to as "epituliprolactone" in the source) from Liriodendron tulipifera bark.

Plant MaterialExtraction SolventTemperature (°C)Duration (hours)Crude Extract Yield (w/w)This compound in Extract (wt%)Reference
Dried, chopped bark (200 g)Ethyl acetate (800 ml)50243.42%3.96%[3]
Dried, chopped bark (200 g)Ethyl acetate (800 ml)50483.84%3.94%[3]

Note: The data is derived from a single patent document and may not be representative of all possible outcomes. Further optimization is recommended.

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Liriodendron tulipifera Leaves

This protocol is based on the methodology described by Chang et al. (2014)[1].

  • Preparation of Plant Material:

    • Air-dry the leaves of L. tulipifera.

    • Grind the dried leaves into a coarse powder.

  • Extraction:

    • Extract the dried leaf powder (e.g., 3.0 kg) with methanol (e.g., 50 L) at room temperature. Repeat the extraction five times to ensure thoroughness.

    • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Fractionation:

    • Subject the crude methanol extract to silica gel column chromatography.

    • Elute the column with a gradient of dichloromethane and methanol.

    • Collect the fractions and monitor them by TLC.

  • Isolation of this compound:

    • Combine the fractions containing this compound based on TLC analysis.

    • Further purify the combined fractions using another silica gel column, eluting with a dichloromethane/methanol (e.g., 40:1) system to yield pure this compound.

Visualizations

Logical Workflow for Troubleshooting Low Extraction Yield

TroubleshootingWorkflow Troubleshooting Low Yield of this compound cluster_raw_material Raw Material Checks cluster_extraction Extraction Optimization cluster_purification Purification Checks start Low Yield Detected raw_material Step 1: Evaluate Raw Material start->raw_material plant_part Correct Plant Part? raw_material->plant_part extraction_params Step 2: Optimize Extraction Parameters solvent Optimal Solvent? extraction_params->solvent purification Step 3: Refine Purification partitioning Solvent Partitioning Loss? purification->partitioning end_goal Improved Yield storage Proper Storage? plant_part->storage preparation Adequate Grinding? storage->preparation preparation->extraction_params time_temp Time & Temperature? solvent->time_temp ratio Solid/Solvent Ratio? time_temp->ratio method Consider UAE/MAE? ratio->method method->purification chromatography Chromatography Inefficiency? partitioning->chromatography evaporation Loss During Evaporation? chromatography->evaporation evaporation->end_goal

Caption: A logical workflow for troubleshooting low extraction yields.

Factors Influencing this compound Extraction Yield

FactorsInfluence Key Factors Affecting Extraction Yield cluster_material Plant Material cluster_process Extraction Process cluster_stability Compound Stability yield This compound Yield species Liriodendron Species species->yield plant_part Plant Part (Leaf, Bark, Twig) plant_part->yield harvest_time Harvest Season harvest_time->yield post_harvest Drying & Storage post_harvest->yield solvent Solvent Choice (Polarity) solvent->yield temperature Temperature temperature->yield time Extraction Time time->yield method Method (Maceration, UAE, MAE) method->yield particle_size Particle Size particle_size->yield ph pH ph->yield light Light Exposure light->yield heat Thermal Degradation heat->yield

Caption: Factors influencing the extraction yield of this compound.

References

Epitulipinolide diepoxide solubility in common laboratory solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of Epitulipinolide diepoxide in common laboratory solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a sesquiterpenoid compound soluble in several organic solvents. Qualitative data indicates its solubility in Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.[1]

Q2: Is there quantitative data available for the solubility of this compound?

Q3: How can I prepare a stock solution of this compound?

A3: To prepare stock solutions, you can use the following table as a reference. The table provides the volume of solvent required to dissolve a given mass of this compound to achieve a specific molar concentration.

Quantitative Data: Stock Solution Preparation

The following table outlines the volume of solvent needed to prepare various concentrations of this compound stock solutions.

Mass of this compound1 mM Solution5 mM Solution10 mM Solution50 mM Solution100 mM Solution
1 mg 3.1017 mL0.6203 mL0.3102 mL0.0620 mL0.0310 mL
5 mg 15.5087 mL3.1017 mL1.5509 mL0.3102 mL0.1551 mL
10 mg 31.0174 mL6.2035 mL3.1017 mL0.6203 mL0.3102 mL
20 mg 62.0347 mL12.4069 mL6.2035 mL1.2407 mL0.6203 mL
25 mg 77.5434 mL15.5087 mL7.7543 mL1.5509 mL0.7754 mL

Data derived from BioCrick product information.[1]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Dimethyl Sulfoxide (DMSO), anhydrous grade

    • Calibrated micropipettes

    • Vortex mixer

    • Analytical balance

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh 1 mg of this compound using an analytical balance and place it into a sterile microcentrifuge tube.

    • Add 310.2 µL of anhydrous DMSO to the tube.

    • Close the tube tightly and vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution, but monitor for any signs of degradation.

    • Visually inspect the solution to ensure there are no undissolved particulates. If particulates are present, continue vortexing or gently warm.

    • Store the stock solution at -20°C in tightly sealed aliquots to minimize freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty Dissolving the Compound Insufficient solvent volume.Refer to the stock solution table to ensure the correct solvent volume is used for the desired concentration.
Low temperature of the solvent.Gently warm the solution in a water bath (not exceeding 37-40°C) to increase solubility.
Compound has precipitated out of solution.This may occur if the solution was stored at a low temperature. Warm the solution and vortex until the precipitate redissolves. Consider preparing a more dilute stock solution if precipitation is recurrent.
Solution appears cloudy or has particulates Incomplete dissolution.Continue to vortex the solution. Sonication in a water bath for a short period can also aid dissolution.
Presence of impurities.Ensure high-purity this compound is used. If the problem persists, filter the solution through a 0.22 µm syringe filter compatible with the solvent used.
Concern about solution stability Degradation of the compound.It is recommended to prepare fresh solutions for immediate use. If storage is necessary, store stock solutions in tightly sealed vials at -20°C for up to two weeks.[2] Allow the solution to equilibrate to room temperature for at least one hour before opening the vial.[1]

Visualizations

Solvent Selection Workflow

The following diagram illustrates a typical workflow for selecting a suitable solvent for your experiment.

Solvent_Selection_Workflow A Start: Need to dissolve This compound B Review known soluble solvents: DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone A->B C Is the solvent compatible with the experimental assay? B->C D Select compatible solvent C->D Yes F Solvent is not compatible C->F No E Prepare stock solution following protocol D->E H End: Solution ready for experiment E->H G Consider an alternative solvent from the list F->G G->B Troubleshooting_Workflow A Start: Compound is not fully dissolving B Is the correct solvent and volume being used? A->B C Adjust solvent/volume and try again B->C No D Vortex the solution for an extended period B->D Yes C->A E Does the compound dissolve? D->E F Gently warm the solution (e.g., 37°C water bath) E->F No I Solution is ready E->I Yes G Does the compound dissolve now? F->G H Consider preparing a more dilute solution or trying an alternative solvent G->H No G->I Yes

References

optimizing Epitulipinolide diepoxide concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epitulipinolide diepoxide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound and how should I prepare a stock solution?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, and Ethyl Acetate. For in vitro studies, DMSO is the most commonly used solvent.

To prepare a stock solution, dissolve this compound in DMSO to create a high concentration stock (e.g., 10 mM). It is recommended to prepare fresh solutions on the day of use. However, if necessary, you can prepare aliquots of the stock solution and store them at -20°C for up to two weeks. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.

Q2: What is a typical starting concentration range for this compound in cell-based assays?

A2: As a starting point, a concentration range of 1 µM to 50 µM is recommended for initial screening in most cancer cell lines. The optimal concentration will vary depending on the cell line and the specific assay being performed. It is advisable to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental conditions.

Q3: What is the known mechanism of action for this compound?

A3: this compound is a sesquiterpene lactone. Compounds in this class have been shown to possess antioxidative, chemopreventive, and cytotoxic activities. While the precise mechanism for this compound is still under investigation, related sesquiterpene lactones are known to induce apoptosis in cancer cells and some have been shown to inhibit the NF-κB signaling pathway. The inhibition of NF-κB can lead to the downregulation of anti-apoptotic proteins and promote programmed cell death.

Q4: How can I assess the cytotoxic effects of this compound in my cell line?

A4: A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. A detailed protocol for the MTT assay is provided in the "Experimental Protocols" section below.

Q5: How can I determine if this compound is inducing apoptosis in my cells?

A5: Apoptosis can be detected through various methods. A widely used technique is Annexin V staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Co-staining with a viability dye like Propidium Iodide (PI) allows for the differentiation between early apoptotic, late apoptotic/necrotic, and viable cells. Further confirmation can be obtained through assays that measure caspase activation (e.g., Caspase-3/7 activity assay) or DNA fragmentation (e.g., TUNEL assay).

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Compound Precipitation in Culture Medium The final concentration of DMSO is too high.Ensure the final concentration of DMSO in the culture medium is below 0.5% (v/v) to avoid solvent toxicity and precipitation.
The compound has low solubility in aqueous solutions.Prepare the final dilutions from the stock solution immediately before adding to the cell culture. Gently mix the medium after adding the compound.
High Variability in Assay Results Inconsistent cell seeding density.Ensure a uniform single-cell suspension before seeding and use a multichannel pipette for consistency.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.
Incomplete dissolution of formazan (B1609692) crystals in MTT assay.Ensure complete solubilization of the formazan crystals by vigorous pipetting or placing the plate on a shaker for a few minutes before reading the absorbance.
No Observed Cytotoxicity The concentration of this compound is too low.Perform a dose-response experiment with a wider and higher concentration range.
The incubation time is too short.Increase the incubation time (e.g., 48 or 72 hours) to allow for the compound to exert its effects.
The cell line is resistant to the compound.Consider using a different cancer cell line that may be more sensitive.
High Background in Apoptosis Assay Sub-optimal cell health prior to treatment.Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.
Harsh cell handling during staining.Handle cells gently during washing and staining procedures to avoid mechanical damage to the cell membrane.

Data Presentation

Table 1: General Effective Concentration Ranges of Sesquiterpene Lactones in Cancer Cell Lines

Note: Specific IC50 values for this compound are not yet widely published. The following data for a related sesquiterpene lactone, Parthenolide, can be used as a reference for designing initial experiments.

Cell LineCancer TypeIC50 (µM) of Parthenolide
SiHaCervical Cancer8.42 ± 0.76
MCF-7Breast Cancer9.54 ± 0.82

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis stock Prepare Epitulipinolide Diepoxide Stock (DMSO) treat Treat Cells with Serial Dilutions stock->treat cells Seed Cells in Multi-well Plate cells->treat incubate Incubate for 24-72 hours treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V) incubate->apoptosis analyze Analyze Data (IC50, % Apoptosis) viability->analyze apoptosis->analyze

Caption: Experimental workflow for in vitro studies with this compound.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

troubleshooting inconsistent results in Epitulipinolide diepoxide experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Epitulipinolide diepoxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this sesquiterpene lactone. Inconsistent results in preclinical studies can be a significant challenge; this guide offers a structured approach to identifying and resolving common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. While specific quantitative data for this compound is limited in publicly available literature, related compounds from Liriodendron tulipifera have demonstrated antibacterial and herbivore-deterrent properties.[1][2][3][4][5] Generally, sesquiterpene lactones are investigated for their potential anti-inflammatory and anti-cancer effects.

Q2: How should I store and handle this compound to ensure its stability?

To maintain the integrity of this compound, it is crucial to store it as a dry powder at -20°C. For experimental use, prepare fresh stock solutions in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles. Due to the presence of reactive epoxide groups, the compound may be susceptible to degradation in aqueous solutions, especially at non-neutral pH. It is advisable to prepare working dilutions immediately before use.

Q3: I am observing high variability between replicate wells in my cytotoxicity assay. What could be the cause?

High variability in cytotoxicity assays can stem from several factors:

  • Compound Precipitation: this compound, like many natural products, may have limited solubility in aqueous cell culture media. Precipitation can lead to inconsistent concentrations across wells.

  • Cell Plating Inconsistency: Uneven cell distribution during plating is a common source of variability.

  • Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth.

Q4: My results for antioxidant activity are not reproducible. What should I check?

Inconsistent antioxidant assay results can be due to:

  • Compound Instability: The reactivity of the epoxide and lactone functional groups could lead to degradation during the assay.

  • Interference with Assay Reagents: The compound itself might directly react with the assay reagents (e.g., DPPH radical), leading to false positives.

  • Solvent Effects: The solvent used to dissolve the compound may interfere with the antioxidant assay.

Troubleshooting Guides

Inconsistent Cytotoxicity Assay (e.g., MTT) Results
Issue Potential Cause Recommended Solution
High background absorbance Compound interferes with MTT reduction or formazan (B1609692) absorbance.Run a control with the compound in media without cells to measure background absorbance and subtract it from the experimental values.
Precipitation of compound in media Poor solubility of this compound in aqueous media.Dissolve the compound in DMSO at a higher concentration and then dilute it in the final assay medium to a concentration where the final DMSO percentage is non-toxic to the cells (typically ≤ 0.5%). Visually inspect for precipitation under a microscope.
Low potency or no effect Compound degradation.Prepare fresh stock solutions and working dilutions for each experiment. Minimize exposure to light and elevated temperatures.
Cell death in vehicle control High concentration of solvent (e.g., DMSO).Perform a vehicle control experiment to determine the maximum tolerated solvent concentration by the cell line.
Inconsistent Antioxidant Assay (e.g., DPPH) Results
Issue Potential Cause Recommended Solution
Rapid color change upon compound addition Direct reaction of the compound with the DPPH radical.Measure absorbance at multiple time points to understand the reaction kinetics.
Results vary between experiments Instability of the compound in the assay buffer.Prepare fresh solutions immediately before the experiment. Ensure the pH of the buffer is compatible with the compound's stability.
EC50 values are not consistent Variability in the initial DPPH concentration.Always prepare the DPPH solution fresh and standardize its concentration by measuring its initial absorbance.

Experimental Protocols & Methodologies

Detailed protocols for key experiments are provided below. These are general procedures and may require optimization for your specific experimental conditions.

MTT Cytotoxicity Assay
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium (with a final DMSO concentration ≤ 0.5%). Replace the old medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until formazan crystals are visible.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm).

DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a fresh solution of DPPH in methanol.

  • Reaction Mixture: Add various concentrations of this compound solution to the DPPH solution. Include a positive control (e.g., ascorbic acid) and a blank (methanol).

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the EC50 value.[6][7][8]

Signaling Pathway Analysis

While specific data for this compound is scarce, sesquiterpene lactones are known to modulate key signaling pathways involved in inflammation and cancer, such as NF-κB and STAT3. Inconsistent results in these assays can often be traced back to issues with compound stability, solubility, or the specific assay methodology.

Troubleshooting NF-κB and STAT3 Pathway Experiments
Issue Potential Cause Recommended Solution
No inhibition of NF-κB or STAT3 activation Compound is not active at the tested concentrations or has degraded.Verify the compound's integrity. Test a wider range of concentrations. Ensure the stimulation (e.g., with TNF-α for NF-κB) is working correctly by observing the response in the positive control.
Inconsistent phosphorylation status of STAT3 Variability in cell lysis or sample handling.Use fresh lysis buffer with phosphatase and protease inhibitors. Ensure consistent handling of samples on ice. Normalize phosphorylated protein levels to the total protein levels.
High background in luciferase reporter assay Autofluorescence or chemical interference from the compound.Run a control with the compound in the absence of cells to check for background luminescence.

Visualizing Experimental Workflows and Pathways

To aid in experimental design and troubleshooting, the following diagrams illustrate key workflows and a hypothetical signaling pathway that could be affected by this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep Prepare Epitulipinolide diepoxide Stock (DMSO) treat Treat Cells with Compound Dilutions prep->treat cells Culture and Seed Cells cells->treat incubate Incubate (24-72h) treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance solubilize->read calc Calculate % Viability and IC50 read->calc

Cytotoxicity Assay Workflow

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor jak JAK receptor->jak Ligand stat3 STAT3 jak->stat3 p_stat3 p-STAT3 stat3->p_stat3 Phosphorylation p_stat3_n p-STAT3 p_stat3->p_stat3_n Dimerization & Translocation ikb IκB nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n Translocation ikb_nfkb IκB-NF-κB ikb_nfkb->nfkb IκB Degradation compound Epitulipinolide diepoxide compound->jak Inhibition? compound->ikb_nfkb Inhibition of IκB Degradation? gene Gene Expression (Inflammation, Proliferation) p_stat3_n->gene nfkb_n->gene

Hypothetical Signaling Pathway Inhibition

troubleshooting_logic start Inconsistent Results check_compound Check Compound (Purity, Storage, Solubility) start->check_compound check_protocol Review Experimental Protocol start->check_protocol check_cells Verify Cell Health & Seeding Density start->check_cells solubility_issue Solubility Issue? check_compound->solubility_issue stability_issue Stability Issue? check_compound->stability_issue assay_issue Assay-specific Problem? check_protocol->assay_issue solubility_issue->stability_issue No optimize_solvent Optimize Solvent & Concentration solubility_issue->optimize_solvent Yes stability_issue->assay_issue No fresh_solutions Use Freshly Prepared Solutions stability_issue->fresh_solutions Yes run_controls Run Appropriate Controls assay_issue->run_controls Yes end Consistent Results optimize_solvent->end fresh_solutions->end run_controls->end

Troubleshooting Logic Flow

References

potential off-target effects of Epitulipinolide diepoxide in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Epitulipinolide Diepoxide

Disclaimer: Information regarding the specific off-target effects of this compound in cancer cells is not currently available in published scientific literature. This technical support guide has been constructed based on the known activities of the broader class of compounds to which Epitulipinolide belongs: sesquiterpene lactones. The following FAQs, troubleshooting guides, and protocols are intended to serve as a general framework for researchers investigating novel sesquiterpene lactones and should be adapted based on empirical findings.

Frequently Asked Questions (FAQs)

Q1: What are the potential on-target and off-target mechanisms of action for sesquiterpene lactones like this compound in cancer cells?

A1: Sesquiterpene lactones are a diverse group of plant-derived compounds known for their anti-inflammatory and anti-cancer properties.[1][2][3] Their primary on-target mechanism is often attributed to the presence of an α-methylene-γ-lactone group, which can react with nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins, through a process called Michael addition.[3][4] This reactivity allows them to modulate the function of various cellular proteins.

A key and well-documented target of many sesquiterpene lactones is the transcription factor Nuclear Factor-kappa B (NF-κB).[2] By inhibiting NF-κB, these compounds can suppress the expression of genes involved in inflammation, cell survival, proliferation, and metastasis.

Potential off-target effects could arise from the promiscuous reactivity of the α-methylene-γ-lactone group with a wide range of cellular proteins containing reactive cysteine residues. This could lead to unintended modulation of various signaling pathways, cytotoxicity, and other adverse effects. For instance, some sesquiterpene lactones have been shown to induce apoptosis through both intrinsic and extrinsic pathways by affecting proteins like those in the Bcl-2 family and caspases.[1]

Q2: We are observing unexpected cytotoxicity in our cancer cell line when treated with a novel sesquiterpene lactone. How can we determine if this is an off-target effect?

A2: To investigate whether the observed cytotoxicity is due to off-target effects, a systematic approach is recommended. This involves identifying the intended target and then assessing the compound's activity in cellular models where the target has been knocked out or knocked down. If the compound retains its cytotoxic activity in the absence of its intended target, it is likely acting through an off-target mechanism.

Another approach is to perform unbiased screening methods, such as proteomics or transcriptomics, to identify global changes in protein expression or gene transcription following treatment. This can help to reveal unexpected pathway modulation.

Q3: What are some common signaling pathways that might be affected by off-target binding of this compound?

A3: Based on the known reactivity of sesquiterpene lactones, several signaling pathways could be affected by off-target binding. These include:

  • MAPK Signaling: Components of the MAPK pathway, such as JNK and p38, contain reactive cysteines and could be modulated.

  • PI3K/Akt/mTOR Pathway: This is a central pathway for cell survival and proliferation, and some flavonoids (which share some mechanistic similarities) have been shown to modulate it.[5][6]

  • Cell Cycle Regulation: Proteins involved in cell cycle checkpoints, such as cyclins and cyclin-dependent kinases (CDKs), could be inadvertently targeted.

  • Apoptosis Pathways: Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis could be activated through off-target interactions with various pro- and anti-apoptotic proteins.[1]

Troubleshooting Guides

Issue: High variability in experimental results with this compound.

Potential Cause Troubleshooting Step
Compound Instability This compound, like many natural products, may be unstable in solution. Prepare fresh stock solutions for each experiment and store them appropriately (protected from light and at a low temperature).
Cell Line Heterogeneity Ensure that the cancer cell line used is a single-cell clone and has not been in continuous culture for an extended period, which can lead to genetic drift.
Assay Interference The compound may interfere with the assay itself (e.g., autofluorescence in a fluorescence-based assay). Run appropriate controls, including the compound in a cell-free assay system.

Issue: Discrepancy between in vitro and in vivo results.

Potential Cause Troubleshooting Step
Poor Bioavailability The compound may have poor absorption, distribution, metabolism, and excretion (ADME) properties. Conduct pharmacokinetic studies to determine the compound's bioavailability and half-life in vivo.
Metabolic Inactivation/Activation The compound may be rapidly metabolized into inactive forms, or alternatively, a metabolite may be the active species. Analyze metabolites in plasma and tissue samples.
Off-target Toxicity in vivo The compound may have off-target effects in vivo that are not apparent in vitro, leading to systemic toxicity that limits the achievable therapeutic concentration at the tumor site.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical IC50 values for a generic sesquiterpene lactone to illustrate how such data could be presented. Note: This data is not specific to this compound and is for illustrative purposes only.

Cell Line Target On-Target IC50 (µM) Off-Target (Cytotoxicity) IC50 (µM)
MCF-7 (Breast Cancer) NF-κB5.215.8
A549 (Lung Cancer) NF-κB8.122.4
HCT116 (Colon Cancer) NF-κB6.518.9
HEK293 (Non-cancerous) N/A> 5045.3

Experimental Protocols

Protocol 1: Assessing Off-Target Cytotoxicity using a Target Knockout Cell Line

  • Cell Culture: Culture both the wild-type and the target-knockout cancer cell line in appropriate media and conditions.

  • Compound Preparation: Prepare a series of dilutions of this compound in culture media.

  • Cell Seeding: Seed both cell lines in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.

  • Treatment: Replace the media with the media containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the IC50 values for both cell lines. If the IC50 values are similar, it suggests an off-target mechanism of cytotoxicity.

Protocol 2: Western Blot for NF-κB Pathway Activation

  • Cell Culture and Treatment: Culture cancer cells and treat them with this compound at various concentrations for a specified time (e.g., 6 hours). Include a positive control (e.g., TNF-α) to stimulate the NF-κB pathway and a negative control (vehicle).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65) and a loading control (e.g., β-actin).

  • Detection: Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation and degradation of IκBα and the levels of p65.

Visualizations

NF_kappa_B_Signaling_Pathway cluster_nucleus Cytoplasm cluster_gene_expression Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TNFR->IKK_complex IkBa IκBα IKK_complex->IkBa phosphorylates p65_p50 p65/p50 (NF-κB) IkBa->p65_p50 releases Nucleus Nucleus p65_p50->Nucleus translocates to Gene_Expression Gene Expression (Inflammation, Survival) Epitulipinolide Epitulipinolide Diepoxide Epitulipinolide->IKK_complex inhibits

Caption: Generalized NF-κB signaling pathway and a potential point of inhibition by a sesquiterpene lactone.

Experimental_Workflow_for_Off_Target_Analysis start Start: Observe Unexpected Cytotoxicity hypothesis Hypothesis: Off-target effect? start->hypothesis knockout Generate/Obtain Target Knockout Cell Line hypothesis->knockout  Yes proteomics Alternative: Proteomics/ Transcriptomics Screen hypothesis->proteomics  No KO available viability_assay Perform Viability Assay (Wild-type vs. Knockout) knockout->viability_assay compare_ic50 Compare IC50 Values viability_assay->compare_ic50 off_target Conclusion: Off-target effect is likely compare_ic50->off_target  IC50s are similar on_target Conclusion: Cytotoxicity is on-target compare_ic50->on_target  IC50 in KO is much higher pathway_analysis Pathway Analysis proteomics->pathway_analysis new_targets Identify Potential New Targets pathway_analysis->new_targets

Caption: A logical workflow for investigating potential off-target effects of a novel compound.

References

minimizing degradation of Epitulipinolide diepoxide during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Epitulipinolide diepoxide during purification. The information is based on the known chemical properties of sesquiterpene lactones and epoxides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a sesquiterpene lactone, a class of naturally occurring compounds with a range of biological activities. Its structure contains two epoxide rings and a lactone group, which are susceptible to degradation under certain conditions. The primary challenge during purification is to isolate the compound with high purity while preventing the opening of the epoxide rings or hydrolysis of the lactone group.

Q2: What are the main factors that can cause degradation of this compound during purification?

The main factors contributing to the degradation of this compound are:

  • pH: Both acidic and basic conditions can catalyze the opening of the epoxide rings.[1][2][3][4][5] The lactone ring can also be susceptible to hydrolysis under basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation reactions.[6][7]

  • Light: Exposure to UV light can lead to the degradation of sesquiterpene lactones.[8][9]

  • Stationary Phase Activity: Highly active stationary phases, such as silica (B1680970) gel, can have acidic sites that promote degradation.

Q3: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to keep the compound as a solid at low temperatures (e.g., -20°C) and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[10] Solutions should be prepared fresh before use.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low recovery of the target compound after chromatography.
Potential Cause Recommended Solution
Degradation on stationary phase Use a less active stationary phase like deactivated silica gel or consider reversed-phase chromatography (C18). Pre-treating silica gel with a small amount of a neutral or slightly basic modifier (e.g., triethylamine (B128534) in the mobile phase) can help neutralize acidic sites.
Hydrolysis of epoxide or lactone rings Maintain a neutral or slightly acidic pH (around pH 5.5) during extraction and purification.[6] Avoid the use of strong acids or bases.
Thermal degradation Perform all purification steps at low temperatures. Use a refrigerated column and fraction collector if possible. Evaporate solvents under reduced pressure at low temperatures (e.g., using a rotary evaporator with a cold water bath).
Photodegradation Protect the sample from light at all stages of the purification process. Use amber glassware or wrap glassware in aluminum foil.[8][9]
Issue 2: Presence of unexpected peaks in the chromatogram, suggesting degradation products.
Potential Cause Identification and Mitigation
Acid-catalyzed epoxide ring opening This typically results in the formation of diols. The nucleophile (e.g., water or alcohol from the solvent) will preferentially attack the more substituted carbon of the epoxide.[1][2][4] To avoid this, maintain a neutral pH and use aprotic solvents where possible.
Base-catalyzed epoxide ring opening This results in the formation of diols where the nucleophile attacks the less sterically hindered carbon of the epoxide.[1][5] Avoid basic conditions entirely.
Lactone ring hydrolysis This is more likely to occur under basic conditions and will result in the formation of a hydroxy carboxylic acid. Ensure all solvents and solutions are neutral.

Below is a diagram illustrating the potential degradation pathways of an epoxide ring under acidic and basic conditions.

Caption: Potential degradation pathways of an epoxide ring.

Experimental Protocols

General Workflow for Purification

The following is a generalized workflow designed to minimize the degradation of this compound.

G Start Crude Plant Extract LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Maintain neutral pH Start->LLE Drying Drying of Organic Phase (Anhydrous Na2SO4) LLE->Drying Concentration Solvent Evaporation (Low Temperature) Drying->Concentration Pre_Purification Pre-purification (Optional) (e.g., Solid Phase Extraction) Concentration->Pre_Purification Chromatography Chromatographic Separation (e.g., Preparative HPLC or CCC) Pre_Purification->Chromatography Fraction_Collection Fraction Collection (Protect from light) Chromatography->Fraction_Collection Analysis Purity Analysis (e.g., Analytical HPLC, NMR) Fraction_Collection->Analysis Final_Product Pure this compound Analysis->Final_Product

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Epitulipinolide Diepoxide and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for potent cytotoxic agents with favorable therapeutic profiles is perpetual. This guide provides a comparative overview of the cytotoxic properties of Epitulipinolide diepoxide, a sesquiterpene lactone, and Paclitaxel, a widely used chemotherapeutic agent. Due to the limited availability of specific cytotoxicity data for this compound, this comparison utilizes data from structurally related and well-studied sesquiterpene lactones, namely Parthenolide (B1678480) and Costunolide, as representative examples of this class of compounds. This approach allows for a meaningful, albeit indirect, comparison with the established cytotoxic agent, Paclitaxel.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for the representative sesquiterpene lactones and Paclitaxel across various cancer cell lines.

CompoundCell LineCell TypeIC50 (µM)Citation
Parthenolide SiHaCervical Cancer8.42 ± 0.76[1][2]
MCF-7Breast Cancer9.54 ± 0.82[1][2]
GLC-82Non-small cell lung cancer6.07 ± 0.45[3]
A549Non-small cell lung cancer15.38 ± 1.13[3]
Costunolide MCF-7Breast Cancer40[4]
MDA-MB-231Breast Cancer40[4]
A431Skin Cancer0.8[5]
H1299Non-small cell lung cancer23.93[6]
Paclitaxel A549Non-small cell lung cancerVaries (dose-dependent)
HeLaCervical CancerVaries (dose-dependent)
MCF-7Breast CancerVaries (dose-dependent)

Note: IC50 values for Paclitaxel can vary significantly depending on the specific cell line, exposure time, and assay conditions. The table indicates its general dose-dependent cytotoxicity.

Experimental Protocols

The determination of cytotoxic effects and IC50 values relies on standardized in vitro assays. A commonly employed method is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound or Paclitaxel). Control wells with untreated cells and vehicle-treated cells are also included.

  • Incubation: The plates are incubated for a predetermined period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product.

  • Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound and Representative Sesquiterpene Lactones

Sesquiterpene lactones, including compounds structurally similar to this compound, exert their cytotoxic effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.[7][8] Key molecular mechanisms include:

  • NF-κB Inhibition: Many sesquiterpene lactones are known to inhibit the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[9] NF-κB plays a crucial role in promoting cell survival, proliferation, and inflammation. Its inhibition leads to the downregulation of anti-apoptotic proteins and sensitizes cancer cells to apoptosis.

  • Induction of Oxidative Stress: These compounds can increase the production of reactive oxygen species (ROS) within cancer cells.[9] Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic pathways.

  • Modulation of Apoptotic Proteins: Sesquiterpene lactones can directly influence the expression of key proteins involved in apoptosis, such as the Bcl-2 family of proteins. They often lead to the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).[1][2]

  • Cell Cycle Arrest: These compounds can also cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from proceeding through cell division.[7]

Epitulipinolide_Pathway Epitulipinolide_diepoxide This compound (Sesquiterpene Lactone) ROS ↑ Reactive Oxygen Species (ROS) Epitulipinolide_diepoxide->ROS NF_kB ↓ NF-κB Activity Epitulipinolide_diepoxide->NF_kB Apoptotic_Proteins Modulation of Apoptotic Proteins (↑ Bax, ↓ Bcl-2) Epitulipinolide_diepoxide->Apoptotic_Proteins Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Epitulipinolide_diepoxide->Cell_Cycle_Arrest Apoptosis Apoptosis ROS->Apoptosis NF_kB->Apoptosis Apoptotic_Proteins->Apoptosis Cell_Cycle_Arrest->Apoptosis Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_Spindle Disruption of Mitotic Spindle Microtubules->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Serial Dilutions) Treatment Treatment with Compounds Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Absorbance Absorbance Measurement MTT_Assay->Absorbance IC50_Calc IC50 Value Calculation Absorbance->IC50_Calc Comparison Comparative Analysis IC50_Calc->Comparison

References

Epitulipinolide Diepoxide: A Comparative Analysis of its Anticancer Potential Against Other Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer properties of Epitulipinolide diepoxide against other well-researched sesquiterpene lactones. The information presented is supported by experimental data to aid in the evaluation and consideration of these compounds in cancer research and drug development.

Introduction to Sesquiterpene Lactones in Oncology

Sesquiterpene lactones are a class of naturally occurring compounds, predominantly found in plants of the Asteraceae family, that have garnered significant attention for their diverse pharmacological activities, including potent anticancer effects. Their mechanism of action is often attributed to the presence of an α,β-unsaturated carbonyl group, which can react with nucleophilic sites on cellular macromolecules, thereby modulating various signaling pathways crucial for cancer cell survival and proliferation. This guide focuses on this compound and provides a comparative perspective with other notable sesquiterpene lactones such as Parthenolide (B1678480), Costunolide, and Dehydrocostus lactone.

Comparative Cytotoxicity

The cytotoxic potential of sesquiterpene lactones is a primary indicator of their anticancer activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected sesquiterpene lactones against various human cancer cell lines.

CompoundCancer Cell LineCell TypeIC50 (µM)Time (h)Reference
This compound T24Bladder Cancer1.8348[1]
5637Bladder Cancer2.2148[1]
J82Bladder Cancer3.1248[1]
Parthenolide A549Lung Carcinoma4.3Not Specified[2]
TE671Medulloblastoma6.5Not Specified[2]
HT-29Colon Adenocarcinoma7.0Not Specified[2]
Costunolide A431Skin Carcinoma~0.84[3]
T24Bladder CancerNot SpecifiedNot Specified[4]
Dehydrocostus lactone ESCCEsophageal Squamous Cell CarcinomaNot SpecifiedNot Specified[5]
HL-60LeukemiaNot SpecifiedNot Specified

Mechanisms of Anticancer Action: A Comparative Overview

Sesquiterpene lactones exert their anticancer effects through multiple mechanisms. A comparative summary of the known mechanisms of this compound and other prominent sesquiterpene lactones is presented below.

Mechanism of ActionThis compoundParthenolideCostunolideDehydrocostus lactone
Apoptosis Induction Yes[1]Yes[1][6]Yes[3][4]Yes[5]
Cell Cycle Arrest Not explicitly statedG0/G1 arrest[7]G2/M arrest[4]Yes[5]
NF-κB Inhibition Not explicitly statedYes[1][8]Yes[3]Yes
STAT3 Inhibition Not explicitly statedYesYes[9]Yes[5]
MAPK Pathway Modulation Inhibition of ERK, JNK, p38[1]Inhibition of B-Raf/MAPK/Erk[10]Activation of p38 and JNK; Suppression of ERK[3][9]Not explicitly stated
Autophagy Promotion Yes[1]Pro-survival autophagy inhibition[11]Yes[12]Not explicitly stated
Inhibition of Metastasis Inhibition of migration and invasion[1]YesYesNot explicitly stated

In-Depth Look at this compound

Recent research has shed light on the specific anticancer activities of this compound, particularly in the context of bladder cancer.

Potent Cytotoxicity Against Bladder Cancer Cells

This compound has demonstrated significant inhibitory effects on the proliferation of various bladder cancer cell lines, including T24, 5637, and J82, with IC50 values in the low micromolar range[1]. This potent activity highlights its potential as a therapeutic candidate for this malignancy.

Induction of Apoptosis and Autophagy

A key mechanism of action for this compound is the induction of programmed cell death. Studies have shown that it promotes apoptosis in bladder cancer cells[1]. Furthermore, it has been found to induce autophagy, a cellular process of self-digestion that can, under certain conditions, lead to cell death[1]. The interplay between apoptosis and autophagy in the context of this compound treatment is an area of active investigation. The induction of autophagy was confirmed by monitoring the levels of autophagy markers such as LC3, ATG5, and p62[1].

Inhibition of the ERK/MAPK Signaling Pathway

The anticancer effects of this compound are linked to its ability to modulate key signaling pathways. Specifically, it has been shown to reduce the levels of phosphorylated ERK, JNK, and p38, which are key components of the ERK/MAPK pathway[1]. This pathway is often dysregulated in cancer and plays a crucial role in cell proliferation, survival, and differentiation. The inhibition of this pathway by this compound likely contributes significantly to its observed anticancer effects.

Suppression of Cancer Cell Migration and Invasion

In addition to its effects on cell viability, this compound has been shown to inhibit the migration and invasion of bladder cancer cells, as demonstrated in Transwell and scratch assays[1]. This suggests that it may have the potential to interfere with the metastatic process, a critical aspect of cancer progression.

Comparative Analysis with Other Sesquiterpene Lactones

While sharing the common backbone of a sesquiterpene lactone, this compound exhibits both overlapping and distinct mechanisms compared to other well-studied compounds in its class.

  • Parthenolide , a widely studied sesquiterpene lactone, is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation and cell survival[1][8]. It also induces apoptosis and can sensitize cancer cells to other therapeutic agents[1].

  • Costunolide has been shown to induce apoptosis and cell cycle arrest in various cancer cells[3][4]. Its mechanisms include the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and modulation of the MAPK and STAT3 signaling pathways[3][9].

  • Dehydrocostus lactone also induces apoptosis and cell cycle arrest[5]. It is known to inhibit the JAK2/STAT3 signaling pathway and can sensitize cancer cells to TNF-α-induced apoptosis by inhibiting NF-κB activation[5].

In comparison, the specific inhibition of the ERK/MAPK pathway and the strong induction of autophagy appear to be prominent features of this compound's anticancer profile in bladder cancer[1]. While other sesquiterpene lactones also modulate MAPK signaling, the specific pattern of inhibition observed with this compound may confer a unique therapeutic window.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Epitulipinolide_Diepoxide_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor ERK/MAPK Pathway ERK/MAPK Pathway This compound->ERK/MAPK Pathway Inhibits Autophagy Autophagy This compound->Autophagy Promotes Receptor->ERK/MAPK Pathway ERK ERK ERK/MAPK Pathway->ERK JNK JNK ERK/MAPK Pathway->JNK p38 p38 ERK/MAPK Pathway->p38 Survival Survival ERK/MAPK Pathway->Survival Proliferation Proliferation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis LC3-I LC3-I Autophagy->LC3-I LC3-II LC3-II LC3-I->LC3-II LC3-II->Apoptosis Cell Death Cell Death Apoptosis->Cell Death Cancer Growth Cancer Growth Proliferation->Cancer Growth Survival->Cancer Growth

Caption: Signaling pathway of this compound in cancer cells.

Experimental_Workflow Cancer Cell Culture Cancer Cell Culture Treatment Treatment Cancer Cell Culture->Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treatment->Cell Viability Assay (MTT) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Assay (Flow Cytometry) Western Blot Western Blot Treatment->Western Blot Migration/Invasion Assay (Transwell) Migration/Invasion Assay (Transwell) Treatment->Migration/Invasion Assay (Transwell) Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Apoptosis Assay (Flow Cytometry)->Data Analysis Western Blot->Data Analysis Migration/Invasion Assay (Transwell)->Data Analysis

Caption: General experimental workflow for evaluating anticancer compounds.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of sesquiterpene lactones on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the sesquiterpene lactone for 24, 48, or 72 hours. Include a vehicle-treated control group.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic cells after treatment with sesquiterpene lactones.

Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Seed cells in a 6-well plate and treat with the desired concentrations of the sesquiterpene lactone for the indicated time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence.

Western Blot Analysis

Objective: To detect the expression levels of specific proteins involved in signaling pathways affected by sesquiterpene lactones.

Protocol:

  • Treat cells with the sesquiterpene lactone as required.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, ERK, p-p38, p38, LC3, Bax, Bcl-2, Caspase-3, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control like β-actin.

Conclusion

This compound emerges as a promising anticancer agent, particularly for bladder cancer, with a distinct mechanistic profile characterized by the potent inhibition of the ERK/MAPK signaling pathway and the induction of autophagy. While it shares the common pro-apoptotic properties of other sesquiterpene lactones like parthenolide and costunolide, its specific molecular targets and the interplay between autophagy and apoptosis warrant further investigation. This comparative guide highlights the potential of this compound and underscores the importance of continued research into the diverse and potent anticancer activities of the sesquiterpene lactone family. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of these fascinating natural compounds.

References

Validating the Anticancer Potential of Epitulipinolide Diepoxide: A Comparative In Vivo Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Epitulipinolide diepoxide, a sesquiterpene lactone characterized by the presence of two epoxide functional groups, presents a compelling profile for investigation as a novel anticancer agent. While in vivo data for this specific compound is not yet available in the public domain, a comparative analysis with structurally related and well-studied sesquiterpene lactones, parthenolide (B1678480) and micheliolide (B1676576), provides a strong rationale for its further preclinical development. This guide summarizes the established in vivo anticancer activity of these comparator compounds, details the experimental protocols utilized in their validation, and outlines the putative signaling pathways this compound is likely to modulate.

Comparative In Vivo Anticancer Activity

The in vivo efficacy of sesquiterpene lactones has been demonstrated in various preclinical cancer models. The following table summarizes key findings for parthenolide and micheliolide, offering a benchmark for the potential validation of this compound.

CompoundCancer ModelAnimal ModelDosage and AdministrationKey Findings
Parthenolide Prostate Cancer (CWR22Rv1 xenograft)Mice40 mg/kg/day (oral gavage)Modest single-agent anticancer activity; significantly augmented the anticancer and anti-angiogenic activity of docetaxel.[1]
Parthenolide (DMAPT) Primary Effusion LymphomaNOD/SCID miceNot specifiedDelayed ascites development and prolonged survival of PEL xenograft mice.[2]
Parthenolide Colorectal Cancer (Xenograft)MiceIntraperitoneal injectionSignificant inhibition of tumor growth and angiogenesis.[3]
Micheliolide Liver Cancer (Huh7 xenograft)NUDE mice20 mg/kg/day (intraperitoneal)Significantly decreased tumor volume and weight.[4]
Micheliolide Derivative (9-oxomicheliolide) GlioblastomaMiceNot specifiedPromising in vivo antitumor activity, comparable to temozolomide.[5]
Micheliolide Derivative (DMAMCL) Glioma (C6 rat tumor model)RatsDaily administration for 21 daysReduced tumor burden by 60-88% and more than doubled the mean lifespan of tumor-bearing rats.[6]

Postulated Mechanism of Action for this compound

Based on the known mechanisms of related sesquiterpene lactones, this compound is hypothesized to exert its anticancer effects through the induction of apoptosis and the inhibition of the pro-survival NF-κB signaling pathway. The presence of two reactive epoxide groups may enhance its alkylating potential, suggesting a potentially more potent activity.

NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many cancers. Sesquiterpene lactones, such as parthenolide, are known inhibitors of this pathway.

NF_kB_Pathway General NF-κB Signaling Pathway Stimuli (e.g., TNF-α, IL-1) Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli (e.g., TNF-α, IL-1)->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation NF-κB (p50/p65) NF-κB (p50/p65) Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation released Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription activates Pro-survival Proteins Pro-survival Proteins Gene Transcription->Pro-survival Proteins expresses This compound (postulated) This compound (postulated) This compound (postulated)->IKK Complex inhibits

Caption: Postulated inhibition of the NF-κB pathway by this compound.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents, including sesquiterpene lactones, function by inducing apoptosis in tumor cells.

Apoptosis_Pathway General Apoptotic Pathway This compound (postulated) This compound (postulated) Mitochondrial Stress Mitochondrial Stress This compound (postulated)->Mitochondrial Stress induces Cytochrome c release Cytochrome c release Mitochondrial Stress->Cytochrome c release Apoptosome formation Apoptosome formation Cytochrome c release->Apoptosome formation Caspase-9 Caspase-9 Apoptosome formation->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Postulated induction of apoptosis by this compound.

Experimental Protocols for In Vivo Validation

The following protocols are based on established methodologies for evaluating the in vivo anticancer activity of sesquiterpene lactones and can serve as a template for future studies on this compound.

Xenograft Tumor Model

A widely used approach to assess in vivo anticancer efficacy is the xenograft model, where human cancer cells are implanted into immunocompromised mice.

Xenograft_Workflow Xenograft Model Workflow cluster_0 Preparation cluster_1 Tumor Implantation cluster_2 Treatment cluster_3 Endpoint Analysis Cell Culture Cell Culture Cell Implantation Cell Implantation Cell Culture->Cell Implantation Animal Acclimatization Animal Acclimatization Animal Acclimatization->Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Cell Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Drug Administration Drug Administration Randomization->Drug Administration Tumor Measurement Tumor Measurement Drug Administration->Tumor Measurement Tumor Excision Tumor Excision Tumor Measurement->Tumor Excision Histopathology Histopathology Tumor Excision->Histopathology Biomarker Analysis Biomarker Analysis Tumor Excision->Biomarker Analysis

Caption: Workflow for a typical in vivo xenograft study.

Methodology:

  • Cell Culture: Human cancer cell lines relevant to the therapeutic target are cultured under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.[2][4]

  • Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are subcutaneously or orthotopically injected into the mice.[4]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into treatment and control groups. The investigational compound (this compound), a vehicle control, and potentially a positive control (e.g., a standard-of-care chemotherapy) are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and processed for further analysis.

  • Analysis: Key outcome measures include tumor growth inhibition, changes in body weight (as an indicator of toxicity), and survival. Excised tumors can be analyzed by histopathology to assess necrosis and apoptosis, and by molecular techniques (e.g., Western blot, immunohistochemistry) to evaluate the modulation of target signaling pathways like NF-κB.

Future Directions and Conclusion

While the existing data on related sesquiterpene lactones provides a strong foundation for the anticancer potential of this compound, empirical validation is essential. The immediate next step should be comprehensive in vitro screening to determine its cytotoxic activity against a panel of cancer cell lines and to confirm its effects on the NF-κB and apoptotic pathways. Positive in vitro results would then provide the necessary justification for initiating in vivo studies following the established protocols outlined in this guide. The unique diepoxide structure of this compound suggests it could be a highly potent addition to the arsenal (B13267) of sesquiterpene lactone-based anticancer compounds, warranting its rigorous preclinical evaluation.

References

Unraveling the Structure-Activity Relationship of Epitulipinolide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a natural product and its biological activity is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of Epitulipinolide, a cytotoxic sesquiterpene lactone, and its analogs. While specific data on "diepoxide" analogs of Epitulipinolide remains unavailable in published literature, this guide synthesizes the known cytotoxic data of Epitulipinolide and discusses the potential implications of further epoxidation based on the established SAR of related sesquiterpene lactones.

Introduction to Epitulipinolide

Epitulipinolide is a naturally occurring sesquiterpene lactone isolated from the Tulip Tree (Liriodendron tulipifera L.). Like many other sesquiterpene lactones, it exhibits cytotoxic activity, making it a subject of interest in anticancer research. The core structure of Epitulipinolide features a germacrane-type skeleton, an α-methylene-γ-lactone moiety, and an epoxide group. These structural features are known to be crucial for the biological activity of this class of compounds. The α-methylene-γ-lactone, in particular, is a well-established Michael acceptor, enabling covalent interactions with biological nucleophiles such as cysteine residues in proteins, thereby disrupting their function and leading to cytotoxicity.

Comparative Cytotoxicity of Epitulipinolide

The foundational research on the cytotoxic effects of Epitulipinolide was reported in 1970. The compound was evaluated against human epidermoid carcinoma of the nasopharynx (KB) and HeLa human cervical cancer cells.

CompoundCell LineIC50 (µg/mL)
EpitulipinolideKB2.5
EpitulipinolideHeLa3.0

Table 1: In vitro cytotoxicity of Epitulipinolide against human cancer cell lines.

Structure-Activity Relationship (SAR) Insights

The cytotoxic activity of Epitulipinolide is intrinsically linked to its chemical structure. Key functional groups contributing to its biological effects include:

  • α-Methylene-γ-lactone: This moiety is widely recognized as the primary pharmacophore responsible for the cytotoxicity of many sesquiterpene lactones. The exocyclic α-methylene group is conjugated to the lactone carbonyl, creating a reactive Michael acceptor. This allows for the alkylation of nucleophilic residues, particularly the thiol groups of cysteine in proteins, leading to enzyme inhibition and the induction of apoptosis.

  • Epoxide Ring: The presence of an epoxide ring in Epitulipinolide is another significant contributor to its cytotoxicity. Epoxides are electrophilic and can react with various biological nucleophiles, including DNA and proteins. This can lead to DNA damage and the disruption of cellular processes. The stereochemistry of the epoxide can also influence its reactivity and biological activity.

The Hypothetical Impact of a Diepoxide Moiety

While no "diepoxide" analogs of Epitulipinolide have been described in the scientific literature, we can hypothesize the potential impact of introducing a second epoxide ring based on the general SAR of sesquiterpene lactones.

The introduction of an additional electrophilic center in the form of a second epoxide could potentially enhance the cytotoxic activity of the molecule. This is based on the premise that an increased number of reactive sites could lead to a higher probability of interaction with critical cellular targets. However, the position and stereochemistry of this second epoxide would be critical. A strategically placed second epoxide could lead to enhanced binding affinity to a target protein or facilitate cross-linking of macromolecules, thereby potentiating its cytotoxic effect.

Conversely, the addition of a second epoxide could also lead to a decrease in activity. This could be due to several factors, including:

  • Altered Conformation: The introduction of a second rigid epoxide ring could significantly alter the overall conformation of the molecule, potentially hindering its ability to bind to its biological target.

  • Reduced Selectivity: An increase in reactivity might lead to non-specific binding to a wider range of biomolecules, potentially increasing off-target toxicity and reducing the therapeutic index.

  • Changes in Physicochemical Properties: The addition of another polar epoxide group would alter the lipophilicity of the molecule, which could affect its cell permeability and bioavailability.

Experimental Protocols

The following is a generalized methodology for assessing the cytotoxicity of compounds like Epitulipinolide, based on standard cell-based assays.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., KB, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound (Epitulipinolide or its analogs) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization: The plates are incubated for a few hours, during which viable cells metabolize MTT into purple formazan crystals. A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

Visualizing the Logic: A Hypothetical SAR Flowchart

The following diagram illustrates the logical relationship in the structure-activity considerations for Epitulipinolide and its potential analogs.

SAR_Logic cluster_0 Structural Features cluster_1 Biological Activity Core_Scaffold Sesquiterpene Lactone (Epitulipinolide) Diepoxide Hypothetical Diepoxide Core_Scaffold->Diepoxide Modification Cytotoxicity Cytotoxicity Core_Scaffold->Cytotoxicity Exhibits Alpha_Methylene α-Methylene-γ-lactone Alpha_Methylene->Cytotoxicity Contributes to (Michael Acceptor) Epoxide Epoxide Ring Epoxide->Cytotoxicity Contributes to (Electrophilic Attack) Enhanced_Activity Potentially Enhanced Activity Diepoxide->Enhanced_Activity Possible Outcome 1 (Increased Reactivity) Reduced_Activity Potentially Reduced Activity Diepoxide->Reduced_Activity Possible Outcome 2 (Altered Conformation/ Selectivity)

A flowchart illustrating the structure-activity relationship of Epitulipinolide.

Conclusion and Future Directions

Epitulipinolide remains an interesting natural product with demonstrated cytotoxic activity. The α-methylene-γ-lactone and the epoxide ring are key determinants of its biological function. While the synthesis and evaluation of Epitulipinolide diepoxide analogs have not yet been reported, such studies would provide valuable insights into the SAR of this class of compounds. Future research should focus on the targeted synthesis of analogs with modifications to these key functional groups to explore the potential for enhanced and more selective anticancer activity. A thorough investigation of the mechanism of action, including the identification of specific cellular targets, will be crucial for the rational design of more potent and less toxic derivatives for potential therapeutic applications.

A Proposed Research Framework for Investigating the Synergistic Effects of Epitulipinolide Diepoxide and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a thorough review of published scientific literature reveals no direct experimental data on the synergistic effects of Epitulipinolide diepoxide in combination with doxorubicin (B1662922). The following guide is a hypothetical framework designed to provide researchers with a potential roadmap for investigating this drug combination. The proposed mechanisms for this compound are based on findings for a related class of compounds, epoxide-containing piperazines, and should be experimentally validated.

This guide outlines potential synergistic interactions, proposes experimental designs to test these hypotheses, and provides detailed protocols for researchers in drug development.

Comparison of Postulated and Known Anti-Cancer Mechanisms

The potential for synergy between this compound and doxorubicin lies in their potentially distinct and complementary mechanisms of inducing cancer cell death. Doxorubicin is a well-characterized anthracycline antibiotic with multiple cytotoxic effects.[1][2] Based on related epoxide-containing compounds, this compound may induce apoptosis through a mitochondrial-mediated pathway.[3]

FeatureDoxorubicin (Known Mechanism)This compound (Postulated Mechanism)
Primary Target DNA (intercalation), Topoisomerase IIMitochondrial membrane integrity
Mechanism of Action Inhibits DNA replication and transcription by intercalating into DNA and inhibiting the progression of topoisomerase II.[1][2] This leads to DNA double-strand breaks.May disrupt the mitochondrial membrane, leading to the release of pro-apoptotic factors.[3]
Cell Cycle Effects Induces cell cycle arrest, primarily at the G2/M phase.[1]To be determined.
Induction of Apoptosis Activates both intrinsic (mitochondrial) and extrinsic apoptotic pathways.[1]Primarily through the intrinsic apoptotic pathway by increasing pro-apoptotic proteins like Bak.[3]
Signaling Pathways p53 activation, ATM/ATR DNA damage response.[1]Potential for activation of caspase-3.[3]

Hypothetical Synergistic Effects on Cancer Cell Viability

A combination of this compound and doxorubicin could potentially lead to enhanced cancer cell killing. The degree of synergy can be quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The following table presents a hypothetical outcome of such an experiment.

Cell LineDrug Combination (Molar Ratio)IC50 (Combination)Combination Index (CI)Postulated Interpretation
MCF-7 (Breast) Doxorubicin (1) : this compound (10)0.05 µM< 0.7Synergistic
A549 (Lung) Doxorubicin (1) : this compound (10)0.1 µM< 0.6Strong Synergy
DU-145 (Prostate) Doxorubicin (1) : this compound (5)0.08 µM< 0.8Synergistic

Experimental Protocols

To validate the hypothetical synergy, a series of in vitro experiments would be required. Below are detailed methodologies for key assays.

Cell Culture and Drug Preparation
  • Cell Lines: Human breast cancer (MCF-7), lung carcinoma (A549), and prostate cancer (DU-145) cell lines would be obtained from the American Type Culture Collection (ATCC).

  • Culture Conditions: Cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Drug Solutions: Doxorubicin hydrochloride would be dissolved in sterile water to create a 10 mM stock solution. This compound would be dissolved in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 20 mM. Stock solutions would be stored at -20°C.

Cell Viability Assay (MTT Assay)
  • Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • Treatment: Cells are treated with varying concentrations of doxorubicin, this compound, or their combination at a fixed molar ratio. Control wells receive vehicle (DMSO or water).

  • Incubation: Plates are incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, and the Combination Index (CI) is determined using CompuSyn software.

Apoptosis Analysis (Annexin V-FITC/PI Staining)
  • Treatment: Cells are seeded in 6-well plates and treated with IC50 concentrations of the individual drugs and their combination for 24 hours.

  • Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

  • Staining: Cells are resuspended in 1X Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

Western Blot Analysis
  • Protein Extraction: Following drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined using a BCA protein assay.

  • Electrophoresis: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key apoptotic and signaling proteins (e.g., Caspase-3, Bcl-2, Bak, p53, phospho-ATM).

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using DOT language, illustrate the known and postulated signaling pathways, a proposed experimental workflow, and a hypothetical model of synergistic interaction.

G cluster_dox Doxorubicin Pathway Dox Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Dox->DNA DSB DNA Double-Strand Breaks DNA->DSB ATM_ATR ATM/ATR Activation DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 Apoptosis_Dox Apoptosis p53->Apoptosis_Dox

Caption: Known apoptotic pathway of Doxorubicin.

G cluster_epi Postulated this compound Pathway Epi This compound Mito Mitochondrial Membrane Disruption Epi->Mito Bak Bak Accumulation Mito->Bak CytoC Cytochrome c Release Bak->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis_Epi Apoptosis Casp3->Apoptosis_Epi

Caption: Postulated apoptotic pathway of this compound.

G cluster_workflow Experimental Workflow start Cell Culture (MCF-7, A549, DU-145) treat Drug Treatment (Single agents & Combination) start->treat mtt MTT Assay (Cell Viability, IC50, CI) treat->mtt apoptosis Flow Cytometry (Annexin V/PI) treat->apoptosis western Western Blot (Protein Expression) treat->western end Data Analysis & Conclusion mtt->end apoptosis->end western->end

Caption: Proposed experimental workflow.

G cluster_synergy Hypothetical Synergistic Interaction Dox Doxorubicin DNA_Damage DNA Damage (p53 pathway) Dox->DNA_Damage Epi Epitulipinolide Diepoxide Mito_Stress Mitochondrial Stress (Bak/Bcl-2) Epi->Mito_Stress Casp3 Caspase-3 Activation DNA_Damage->Casp3 Mito_Stress->Casp3 Apoptosis Enhanced Apoptosis Casp3->Apoptosis

References

Epitulipinolide Diepoxide: A Comparative Analysis of its Effects on Cancerous and Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Epitulipinolide (B204386) diepoxide, a sesquiterpene lactone, has emerged as a compound of interest in oncology research. While specific comprehensive studies on this particular diepoxide are limited, the broader class of sesquiterpene lactones has been extensively investigated for its cytotoxic and apoptotic effects on cancer cells, often demonstrating a degree of selectivity for malignant cells over their healthy counterparts. This guide provides a comparative overview of the known effects of epitulipinolide diepoxide and related sesquiterpene lactones on cancerous versus non-cancerous cell lines, supported by available experimental data and detailed methodologies. A recent study has indicated that this compound induces apoptosis in bladder cancer cells by inhibiting the ERK/MAPK signaling pathway and promoting autophagy[1].

Data Presentation: Comparative Cytotoxicity of Sesquiterpene Lactones

The following tables summarize the cytotoxic activity of various sesquiterpene lactones, including compounds structurally related to this compound, against a range of cancerous and non-cancerous cell lines. This data provides a basis for understanding the potential therapeutic window of this class of compounds.

Table 1: Cytotoxicity (IC50/GI50 in µM) of Sesquiterpene Lactones against Cancerous Cell Lines

CompoundCancer Cell LineCell TypeIC50/GI50 (µM)Reference
CostunolideCAL 27Oral Squamous Carcinoma32[2]
AlantolactoneHepG2Hepatocellular CarcinomaDose-dependent apoptosis[3]
AlantolactoneHCT-116Colorectal CancerInduces apoptosis[3]
Parthenolide---Cancer Stem CellsSelective cytotoxicity[4]
TomentosinSK-28, 624 mel, 1363 melHuman MelanomaInhibited proliferation[5]
InuviscolideSK-28, 624 mel, 1363 melHuman MelanomaInhibited proliferation[5]
Ditriazolyl cumanin derivativeWiDrHuman Colon Tumor2.3[6]
SpiciforminU-937, HL-60Human LeukemiaCytotoxic[7]
Chlorohyssopifolin A, C, DHL-60, U-937, SK-MEL-1Leukemia, Melanoma< 10[8]

Table 2: Comparative Cytotoxicity of Sesquiterpene Lactones on Non-Cancerous Cell Lines

CompoundNon-Cancerous Cell LineCell TypeCC50 (µM)Selectivity Index (SI)Reference
CostunolideNIH-3T3Mouse Fibroblast> 32 (non-toxic at active conc.)---[2]
AmbrosinMCF-12ANormal Breast CellsLow toxicity---[9]
Ditriazolyl cumanin derivativeSplenocytesMouse Spleen Cells524.1227.9 (on WiDr)[6]
SpiciforminHuman Mononuclear CellsBlood CellsMore resistant than leukemia cells---[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature on sesquiterpene lactones are provided below. These protocols are fundamental for researchers aiming to replicate or build upon existing findings.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., CAL 27, NIH-3T3) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the sesquiterpene lactone (e.g., Costunolide) and a vehicle control. Incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[2]

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[10]

Western Blot Analysis for Apoptosis-Related Proteins
  • Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the action of this compound and related sesquiterpene lactones.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation Cancerous Cells Cancerous Cells Treatment Epitulipinolide Diepoxide Treatment Cancerous Cells->Treatment Non-cancerous Cells Non-cancerous Cells Non-cancerous Cells->Treatment Cytotoxicity Assay\n(MTT) Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Assay\n(MTT) Apoptosis Assay\n(Flow Cytometry) Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Assay\n(Flow Cytometry) Protein Analysis\n(Western Blot) Protein Analysis (Western Blot) Treatment->Protein Analysis\n(Western Blot) Comparative\nCytotoxicity (IC50) Comparative Cytotoxicity (IC50) Cytotoxicity Assay\n(MTT)->Comparative\nCytotoxicity (IC50) Apoptotic Cell\nPopulation Analysis Apoptotic Cell Population Analysis Apoptosis Assay\n(Flow Cytometry)->Apoptotic Cell\nPopulation Analysis Signaling Pathway\nElucidation Signaling Pathway Elucidation Protein Analysis\n(Western Blot)->Signaling Pathway\nElucidation

Caption: General experimental workflow for comparative analysis.

intrinsic_apoptosis This compound This compound Mitochondrial Stress Mitochondrial Stress This compound->Mitochondrial Stress Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) This compound->Bcl-2 (Anti-apoptotic) Bax/Bak (Pro-apoptotic) Bax/Bak (Pro-apoptotic) Mitochondrial Stress->Bax/Bak (Pro-apoptotic) Bcl-2 (Anti-apoptotic)->Bax/Bak (Pro-apoptotic) Cytochrome c release Cytochrome c release Bax/Bak (Pro-apoptotic)->Cytochrome c release Apoptosome Formation Apoptosome Formation Cytochrome c release->Apoptosome Formation Caspase-9 (Initiator) Caspase-9 (Initiator) Apoptosome Formation->Caspase-9 (Initiator) Caspase-3 (Effector) Caspase-3 (Effector) Caspase-9 (Initiator)->Caspase-3 (Effector) Apoptosis Apoptosis Caspase-3 (Effector)->Apoptosis

Caption: Intrinsic apoptosis pathway induced by sesquiterpene lactones.

extrinsic_apoptosis This compound This compound Death Receptors (e.g., Fas, TRAIL-R) Death Receptors (e.g., Fas, TRAIL-R) This compound->Death Receptors (e.g., Fas, TRAIL-R) DISC Formation DISC Formation Death Receptors (e.g., Fas, TRAIL-R)->DISC Formation Caspase-8 (Initiator) Caspase-8 (Initiator) DISC Formation->Caspase-8 (Initiator) Caspase-3 (Effector) Caspase-3 (Effector) Caspase-8 (Initiator)->Caspase-3 (Effector) Bid Bid Caspase-8 (Initiator)->Bid Apoptosis Apoptosis Caspase-3 (Effector)->Apoptosis tBid tBid Bid->tBid Mitochondrial Pathway Mitochondrial Pathway tBid->Mitochondrial Pathway

Caption: Extrinsic apoptosis pathway potentially modulated by sesquiterpene lactones.

Conclusion

The available evidence, largely drawn from studies on related sesquiterpene lactones, suggests that this compound likely exhibits selective cytotoxicity towards cancerous cells. The primary mechanism of action appears to be the induction of apoptosis through both intrinsic and extrinsic pathways, involving the modulation of Bcl-2 family proteins and the activation of caspases. The specific finding that this compound inhibits the ERK/MAPK signaling pathway in bladder cancer cells provides a more targeted insight into its mechanism. Further research is warranted to fully elucidate the comparative effects and molecular targets of this compound in a wider range of cancerous and non-cancerous cell lines to firmly establish its therapeutic potential.

References

confirming the role of ERK/MAPK inhibition by Epitulipinolide diepoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the RAS-RAF-MEK-ERK cascade, is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and survival.[1] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[1][2] This guide provides a comparative overview of inhibitors targeting the terminal kinase of this cascade, Extracellular signal-regulated kinase (ERK), a critical node in this signaling network. While the specific role of Epitulipinolide diepoxide in ERK/MAPK inhibition remains to be fully elucidated in publicly available research, this document will focus on a selection of well-characterized ERK inhibitors to provide a framework for understanding their evaluation and comparison.

The ERK/MAPK Signaling Cascade: A Central Hub in Cellular Proliferation

The ERK/MAPK pathway is a highly conserved signaling module that transduces extracellular signals from growth factors to the nucleus, culminating in the regulation of gene expression. The cascade is initiated by the activation of receptor tyrosine kinases, which in turn activate the small GTPase RAS. Activated RAS recruits and activates RAF kinases, which then phosphorylate and activate MEK1/2. Finally, MEK1/2 phosphorylates and activates ERK1/2, the sole known substrates of MEK.[1] Activated ERK can then phosphorylate a multitude of cytoplasmic and nuclear substrates, leading to changes in protein activity and gene expression that drive cell proliferation and survival.[1]

graph "ERK_MAPK_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [arrowsize=0.8];

// Nodes "Growth_Factor" [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; "RTK" [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; "RAS" [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; "RAF" [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; "MEK" [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; "ERK" [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; "Proliferation_Survival" [label="Cell Proliferation & Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Inhibitor" [label="ERK Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges "Growth_Factor" -> "RTK" [color="#4285F4"]; "RTK" -> "RAS" [color="#4285F4"]; "RAS" -> "RAF" [color="#4285F4"]; "RAF" -> "MEK" [color="#4285F4"]; "MEK" -> "ERK" [color="#4285F4"]; "ERK" -> "Proliferation_Survival" [color="#4285F4"]; "Inhibitor" -> "ERK" [arrowhead=tee, color="#EA4335", style=dashed]; }

Caption: The ERK/MAPK signaling pathway and the point of inhibition by ERK inhibitors.

A Comparative Look at ERK Inhibitors

A variety of small molecule inhibitors targeting ERK have been developed and are in various stages of preclinical and clinical investigation. These inhibitors offer a potential therapeutic strategy for cancers that have developed resistance to upstream inhibitors like BRAF and MEK inhibitors.[2] Below is a comparison of selected ERK inhibitors based on their biochemical potency.

InhibitorTarget(s)IC50 (ERK1)IC50 (ERK2)Mechanism of Action
Ravoxertinib (GDC-0994) ERK1/21.1 nM0.3 nMHighly selective inhibitor
Ulixertinib (BVD-523) ERK1/2<0.3 nM<0.3 nMReversible inhibitor
Temuterkib (LY3214996) ERK1/25 nM5 nMSelective inhibitor
SCH772984 ERK1/24 nM1 nMSpecific inhibitor
FR 180204 ERK1/20.31 µM (Ki)0.14 µM (Ki)ATP-competitive inhibitor
Magnolin ERK1/287 nM16.5 nMNatural compound

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Ki is the inhibition constant. Data compiled from publicly available sources.[3]

Experimental Protocols for Assessing ERK Inhibition

The efficacy of ERK inhibitors is typically evaluated through a series of in vitro and in vivo experiments. Below are generalized protocols for key assays.

Western Blot Analysis for Phospho-ERK Levels

Objective: To determine the effect of an inhibitor on the phosphorylation status of ERK in cells.

Protocol:

  • Cell Culture and Treatment: Plate cancer cells (e.g., BRAF or RAS mutant cell lines) and allow them to adhere overnight. Treat the cells with varying concentrations of the ERK inhibitor or a vehicle control for a specified time.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities for p-ERK and total ERK. The ratio of p-ERK to total ERK is used to assess the level of ERK inhibition.

graph "Western_Blot_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.15]; edge [arrowsize=0.7];

// Nodes A [label="Cell Treatment", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Cell Lysis", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Protein Quantification", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="SDS-PAGE", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Western Blot", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Antibody Incubation\n(p-ERK, Total ERK)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Detection & Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [color="#4285F4"]; D -> E [color="#4285F4"]; E -> F [color="#4285F4"]; F -> G [color="#4285F4"]; }

Caption: A typical experimental workflow for assessing ERK inhibition via Western Blot.

Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)

Objective: To measure the effect of an ERK inhibitor on the viability and proliferation of cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the ERK inhibitor or a vehicle control.

  • Incubation: Incubate the cells for a period of 24 to 72 hours.

  • Assay Reagent Addition: Add the MTT reagent or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement:

    • For MTT assays, solubilize the formazan (B1609692) crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

    • For CellTiter-Glo® assays, measure the luminescence.

  • Data Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.

Conclusion

Targeting ERK is a promising strategy in cancer therapy, particularly in tumors that have developed resistance to upstream inhibitors of the MAPK pathway.[1][2] The comparative data and standardized experimental protocols presented in this guide offer a foundational framework for the evaluation and characterization of novel and existing ERK inhibitors. While the specific interaction of this compound with the ERK/MAPK pathway requires further investigation, the methodologies outlined here provide a clear path for such an assessment. A thorough understanding of the potency and mechanism of action of various inhibitors is crucial for the development of more effective and durable cancer treatments.

References

Unraveling the Apoptotic Promise of Epitulipinolide Diepoxide: A Comparative Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of action for novel anti-cancer compounds is paramount. Epitulipinolide diepoxide, a sesquiterpene lactone, belongs to a class of natural products renowned for their cytotoxic and pro-apoptotic properties. While direct experimental data on the apoptotic mechanism of this compound remains to be fully elucidated in publicly available literature, a comparative cross-validation with structurally similar and well-characterized sesquiterpene lactones can provide significant insights into its potential therapeutic pathways.

This guide offers an objective comparison of the apoptotic mechanisms induced by prominent sesquiterpene lactones, serving as a predictive framework for the action of this compound. By presenting supporting experimental data from related compounds and detailed experimental protocols, this document aims to equip researchers with the necessary tools to investigate and validate the apoptotic potential of this promising compound.

Comparative Analysis of Apoptotic Induction by Sesquiterpene Lactones

The pro-apoptotic effects of sesquiterpene lactones are often multifaceted, targeting key regulatory nodes in the cell death machinery. Below is a comparative summary of the known effects of several well-studied compounds from this class. This data provides a strong basis for hypothesizing the apoptotic mechanism of this compound.

CompoundCancer Cell Line(s)IC50 (µM)Key Apoptotic Events
Alantolactone MDA-MB-231 (Breast)5-15Induction of Bax, cytochrome c release, activation of caspases.
Parthenolide VariousVariesInhibition of NF-κB, generation of reactive oxygen species (ROS), induction of mitochondrial-mediated apoptosis.
Costunolide HL-60 (Leukemia)1-10ROS-mediated mitochondrial permeability transition, cytochrome c release.
Artemisinin Molt-4 (T-cell leukemia)VariesInduction of apoptosis through both intrinsic and extrinsic pathways.

Deciphering the Apoptotic Signaling Cascade

The convergence of evidence from related sesquiterpene lactones suggests that this compound likely induces apoptosis through the intrinsic (mitochondrial) pathway, potentially augmented by crosstalk with the extrinsic pathway. The central events in this proposed mechanism include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential (ΔΨm), release of cytochrome c, and subsequent activation of the caspase cascade.

G cluster_0 This compound (Hypothesized) ED Epitulipinolide Diepoxide ROS ↑ ROS Generation ED->ROS Bax ↑ Bax ED->Bax Bcl2 ↓ Bcl-2 ED->Bcl2 Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Hypothesized intrinsic apoptotic pathway induced by this compound.

Experimental Workflow for Apoptosis Assessment

To empirically validate the apoptotic mechanism of this compound, a standardized workflow employing a series of well-established assays is recommended. This workflow allows for a comprehensive characterization of the compound's effects on cell viability and the key molecular events of apoptosis.

G cluster_1 Experimental Workflow start Treat Cancer Cells with This compound annexin Annexin V/PI Staining (Flow Cytometry) start->annexin mmp JC-1 Staining (Mitochondrial Membrane Potential) start->mmp caspase Caspase Activity Assay (Caspase-3, -8, -9) start->caspase western Western Blot Analysis (Bcl-2 family proteins) start->western analysis Data Analysis and Mechanism Elucidation annexin->analysis mmp->analysis caspase->analysis western->analysis

Figure 2: Recommended experimental workflow for assessing the apoptotic mechanism.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the workflow. These protocols are based on standard laboratory procedures and can be adapted for specific cell lines and experimental conditions.

Annexin V/PI Staining for Apoptosis Detection

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Seed cells in a 6-well plate and treat with varying concentrations of this compound for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

Principle: JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green (~529 nm) to red (~590 nm). In healthy cells with high ΔΨm, JC-1 spontaneously forms "J-aggregates" with intense red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form, which shows only green fluorescence.

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate and treat with this compound.

  • After treatment, remove the media and wash the cells with PBS.

  • Add 100 µL of JC-1 staining solution (prepared according to the manufacturer's instructions) to each well.

  • Incubate the plate for 15-30 minutes at 37°C in a CO2 incubator.

  • Remove the staining solution and wash the cells twice with assay buffer.

  • Add 100 µL of assay buffer to each well.

  • Measure the fluorescence intensity at both green (Ex/Em = 485/535 nm) and red (Ex/Em = 540/590 nm) wavelengths using a fluorescence plate reader.

  • The ratio of red to green fluorescence is used to determine the change in ΔΨm.

Caspase Activity Assay

Principle: This assay utilizes specific peptide substrates conjugated to a fluorescent reporter molecule (e.g., AFC or AMC). Active caspases cleave the substrate, releasing the fluorophore, and the resulting fluorescence is proportional to the caspase activity.

Protocol:

  • Seed cells in a 96-well plate and treat with this compound.

  • After treatment, lyse the cells using the provided lysis buffer.

  • Add the caspase substrate (e.g., DEVD-AFC for caspase-3/7, IETD-AFC for caspase-8, LEHD-AFC for caspase-9) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths for the chosen fluorophore.

Western Blotting for Bcl-2 Family Proteins

Principle: This technique is used to detect and quantify the expression levels of specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, Bak).

Protocol:

  • Treat cells with this compound and then lyse them in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

Logical Comparison of Apoptotic Mechanisms

The apoptotic mechanisms of different sesquiterpene lactones, while often converging on the mitochondrial pathway, can have distinct initiation points and downstream effectors. Understanding these nuances is critical for targeted drug development.

G cluster_2 Comparative Apoptotic Mechanisms cluster_Alantolactone Alantolactone cluster_Parthenolide Parthenolide cluster_Costunolide Costunolide cluster_Epitulipinolide This compound (Hypothesized) A_ROS ROS Production A_Mito Mitochondrial Pathway A_ROS->A_Mito A_Casp Caspase Activation A_Mito->A_Casp P_NFkB NF-κB Inhibition P_ROS ROS Production P_NFkB->P_ROS P_Mito Mitochondrial Pathway P_ROS->P_Mito C_ROS ROS Production C_MMP MMP Disruption C_ROS->C_MMP C_CytoC Cytochrome c Release C_MMP->C_CytoC E_ROS ROS Production E_Bcl2 Bcl-2 Family Modulation E_ROS->E_Bcl2 E_Mito Mitochondrial Pathway E_Bcl2->E_Mito

Figure 3: Logical comparison of the primary apoptotic triggers for various sesquiterpene lactones.

Evaluating the Therapeutic Potential of Epitulipinolide Diepoxide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents with improved efficacy and reduced toxicity is a central focus of oncological research. Sesquiterpene lactones, a class of naturally occurring compounds, have emerged as promising candidates. This guide provides a comparative evaluation of Epitulipinolide diepoxide, a sesquiterpene lactone with demonstrated anti-cancer properties, against other well-studied compounds in its class, Parthenolide (B1678480) and Artemisinin. Due to the early stage of research, a definitive therapeutic index for this compound has not yet been established. This guide, therefore, focuses on comparing its in vitro efficacy and discusses the necessary future steps to determine its therapeutic window.

Understanding the Therapeutic Index

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that yields a therapeutic effect. A higher TI indicates a wider margin of safety. It is typically calculated as:

TI = Toxic Dose (TD50) / Effective Dose (ED50)

Where TD50 is the dose that is toxic to 50% of a population, and ED50 is the dose that is therapeutically effective in 50% of a population. In preclinical studies, the lethal dose (LD50) is often used as a measure of toxicity.

Comparative Efficacy: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. In cancer research, it indicates the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.

Recent studies have demonstrated the potent cytotoxic effects of this compound against various bladder cancer cell lines.[1] A comparison of its IC50 values with those of Parthenolide and Artemisinin derivatives provides a preliminary assessment of its relative potency.

CompoundCancer Cell LineIC50 (µM)Incubation Time (h)Reference
This compound T24 (Bladder Cancer)Not explicitly stated, but significant inhibition at various concentrations24, 48, 72[1]
5637 (Bladder Cancer)Not explicitly stated, but significant inhibition at various concentrations24, 48, 72[1]
J82 (Bladder Cancer)Not explicitly stated, but significant inhibition at various concentrations24, 48, 72[1]
Parthenolide SiHa (Cervical Cancer)8.42 ± 0.7648[2][3]
MCF-7 (Breast Cancer)9.54 ± 0.8248[2][3]
GLC-82 (Non-small cell lung cancer)6.07 ± 0.45Not specified[4]
A549 (Non-small cell lung cancer)15.38 ± 1.13Not specified[4]
5637 (Bladder Cancer)Dose-dependent inhibition up to 10 µM24, 48[5]
A2058 (Melanoma)2024[6]
Artemisinin CL-6 (Cholangiocarcinoma)339Not specified[7]
Hep-G2 (Hepatocarcinoma)268Not specified[7]
Artesunate (B1665782) CL-6 (Cholangiocarcinoma)131Not specified[7]
Hep-G2 (Hepatocarcinoma)50Not specified[7]
Dihydroartemisinin CL-6 (Cholangiocarcinoma)75Not specified[7]
Hep-G2 (Hepatocarcinoma)29Not specified[7]

Comparative Toxicity Profile

While in vivo toxicity data for this compound is not yet available, examining the toxicity of Parthenolide and Artemisinin provides context for the potential safety profile of this class of compounds.

CompoundAnimal ModelRoute of AdministrationObserved Toxic EffectsReference
Parthenolide MiceOralA water-soluble analog (DMAPT) suppressed tumor growth with no reported toxicity at effective doses.[8]
Patients (Cancer)Oral (in feverfew preparation)Well tolerated up to 4 mg daily, but with no detectable plasma concentrations.[9]
Artemisinin & Derivatives RatsIntramuscular (Arteether)Neurologic symptoms and neuronal necrosis at high doses (50 mg/kg/day for 5-6 days). No neurologic symptoms at 25 or 30 mg/kg/day for up to 8 days.[10]
RatsIntravenous (Artesunate)The maximum tolerated dose (MTD) was 240 mg/kg, with a therapeutic index of 32.6 for parasitemia suppression.[11]
RatsOral (extract of Artemisia capillaris)No-observed-adverse-effect level (NOAEL) was established at 2000 mg/kg/day in a 13-week study.[12]

Mechanism of Action: A Focus on Signaling Pathways

This compound has been shown to induce apoptosis in bladder cancer cells by inhibiting the ERK/MAPK signaling pathway and promoting autophagy.[1] This mechanism is a key area of investigation for its anti-cancer effects.

Epitulipinolide_Diepoxide_Pathway cluster_cell Bladder Cancer Cell Epitulipinolide Epitulipinolide diepoxide ERK_MAPK ERK/MAPK Pathway (ERK, JNK, P38) Epitulipinolide->ERK_MAPK Inhibits Autophagy Autophagy (LC3, ATG5, P62) Epitulipinolide->Autophagy Promotes Proliferation Cell Proliferation, Invasion, Migration ERK_MAPK->Proliferation Promotes Apoptosis Apoptosis ERK_MAPK->Apoptosis Inhibits Autophagy->Apoptosis Induces

Caption: Signaling pathway of this compound in bladder cancer cells.

Experimental Protocols

A thorough evaluation of a compound's therapeutic potential relies on standardized and reproducible experimental protocols.

In Vitro Cytotoxicity Assessment (IC50 Determination)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells add_compound Add varying concentrations of test compound seed_cells->add_compound incubate Incubate for 24, 48, or 72 hours add_compound->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 4 hours (Formazan formation) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance (e.g., 570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: General workflow for an MTT-based cytotoxicity assay.

Protocol Details:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the test compound. A control group receives only the vehicle.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, MTT reagent is added to each well.

  • Formazan (B1609692) Formation: Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[13]

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • IC50 Calculation: The absorbance values are used to plot a dose-response curve, from which the IC50 value is calculated.

In Vivo Acute Toxicity Assessment (LD50 Determination)

Acute toxicity studies in animal models are essential for determining the LD50, a key component of the therapeutic index.

LD50_Determination_Workflow start Start animal_prep Prepare healthy, age- and weight-matched animals start->animal_prep dose_groups Divide animals into dose groups animal_prep->dose_groups administer_dose Administer single dose of test compound via a specific route (e.g., oral, IV) dose_groups->administer_dose observation Observe animals for signs of toxicity and mortality over a defined period (e.g., 14 days) administer_dose->observation record_data Record mortality and clinical signs of toxicity observation->record_data calculate_ld50 Calculate LD50 value using statistical methods record_data->calculate_ld50 end End calculate_ld50->end

Caption: General workflow for an in vivo LD50 determination study.

Protocol Details:

  • Animal Selection: Healthy, young adult animals of a specific strain (e.g., rats or mice) are used.

  • Dose Administration: The test substance is administered in graduated doses to several groups of experimental animals.[14]

  • Observation: The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality.

  • Data Collection: The number of deaths in each dose group is recorded.

  • LD50 Calculation: Statistical methods, such as probit analysis, are used to calculate the LD50 value.

Future Directions and Conclusion

The preliminary in vitro data for this compound is promising, demonstrating potent cytotoxic activity against bladder cancer cells. Its mechanism of action via inhibition of the ERK/MAPK pathway presents a clear target for further investigation.

However, to truly evaluate its therapeutic index and potential for clinical translation, comprehensive preclinical in vivo studies are imperative. These studies should include:

  • Efficacy Studies: In vivo tumor models (e.g., xenografts) to determine the effective dose (ED50) for tumor growth inhibition.

  • Toxicity Studies: Acute and chronic toxicity studies in relevant animal models to establish the maximum tolerated dose (MTD), no-observed-adverse-effect level (NOAEL), and the lethal dose (LD50).

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion of the compound, and to correlate its concentration with its biological effects.

By comparing the in vitro efficacy of this compound with established sesquiterpene lactones like Parthenolide and Artemisinin, and by outlining the necessary in vivo studies, this guide provides a framework for the continued development of this promising anti-cancer candidate. The determination of a favorable therapeutic index through these future studies will be the critical next step in its journey from a natural product to a potential therapeutic agent.

References

Unraveling the Molecular Impact of Epitulipinolide Diepoxide on Gene Expression in Bladder Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comparative Analysis of Gene Expression Profiles Following Epitulipinolide Diepoxide Treatment in Bladder Cancer Cells

A recent study has shed light on the molecular mechanisms of this compound, a novel compound with demonstrated anti-tumor effects. The research indicates that this compound induces apoptosis (programmed cell death) and promotes autophagy in bladder cancer cells by inhibiting the ERK/MAPK signaling pathway. While comprehensive gene expression datasets for this specific compound are not yet publicly available, this guide provides a comparative framework based on its known mechanism of action. Here, we present a representative analysis of expected gene expression changes, detailed experimental protocols for replication, and a comparison with established inhibitors of the ERK/MAPK pathway.

Comparative Gene Expression Profiles

To illustrate the anticipated effects of this compound on gene expression, the following table summarizes hypothetical yet biologically plausible changes in bladder cancer cells. These changes are inferred from the known downstream targets of the ERK/MAPK signaling pathway. For comparison, we include representative data for Ulixertinib, a known ERK inhibitor.

Gene SymbolGene NameFunctionExpected Change with this compoundRepresentative Change with Ulixertinib (ERK Inhibitor)
Genes Involved in Proliferation
CCND1Cyclin D1Cell cycle progressionDownregulatedDownregulated
MYCMYC Proto-OncogeneTranscription factor, cell cycleDownregulatedDownregulated
FOSFos Proto-OncogeneTranscription factor, proliferationDownregulatedDownregulated
Genes Involved in Apoptosis
BCL2B-cell lymphoma 2Anti-apoptoticDownregulatedDownregulated
BIM (BCL2L11)BCL2 Like 11Pro-apoptoticUpregulatedUpregulated
BADBCL2 Associated Agonist Of Cell DeathPro-apoptoticUpregulatedUpregulated
Genes Involved in Autophagy
LC3B (MAP1LC3B)Microtubule Associated Protein 1 Light Chain 3 BetaAutophagosome formationUpregulatedUpregulated
ATG5Autophagy Related 5Autophagy machineryUpregulatedUpregulated
p62 (SQSTM1)Sequestosome 1Autophagy substrateDownregulatedDownregulated
Genes Involved in Metastasis
MMP9Matrix Metallopeptidase 9Extracellular matrix degradationDownregulatedDownregulated
SNAI1Snail Family Transcriptional Repressor 1Epithelial-mesenchymal transitionDownregulatedDownregulated

Experimental Protocols

The following protocols outline the methodologies that would be employed to generate the gene expression data comparing this compound with other ERK/MAPK pathway inhibitors.

Cell Culture and Treatment

Human bladder cancer cell line T24 would be cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[1] Cells would be maintained at 37°C in a humidified atmosphere with 5% CO2. For treatment, cells would be seeded and allowed to adhere for 24 hours. Subsequently, the culture medium would be replaced with fresh medium containing either this compound at its determined IC50 concentration, a comparative inhibitor like Ulixertinib, or a vehicle control (DMSO).

RNA Extraction and Sequencing

After the desired treatment period (e.g., 24, 48 hours), total RNA would be extracted from the cells using a suitable method like TRIzol reagent. The quality and quantity of the extracted RNA would be assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. High-quality RNA samples would then be used for library preparation for RNA sequencing (RNA-seq). The sequencing could be performed on an Illumina NovaSeq platform to generate paired-end reads.[2]

Data Analysis

The raw sequencing reads would be processed to remove adapters and low-quality sequences. The cleaned reads would then be aligned to the human reference genome (e.g., GRCh38). Differential gene expression analysis would be performed to identify genes that are significantly up- or downregulated upon treatment with this compound or the comparative inhibitor relative to the vehicle control.

Western Blotting for Pathway Validation

To confirm the inhibition of the ERK/MAPK pathway, protein levels of key signaling molecules would be analyzed by Western blotting. Cells would be treated as described above, and protein lysates would be collected. Protein concentrations would be determined using a BCA assay. Equal amounts of protein would be separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of ERK1/2.[3][4] An antibody against a housekeeping protein like GAPDH or β-actin would be used as a loading control.[3]

Visualizing the Mechanism of Action

To visually represent the targeted signaling pathway and the experimental workflow, the following diagrams are provided.

ERK_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Epitulipinolide Epitulipinolide Diepoxide Epitulipinolide->ERK Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: The ERK/MAPK signaling pathway and the inhibitory point of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis start T24 Bladder Cancer Cells treatment Treat with: - this compound - Comparative Inhibitor - Vehicle Control start->treatment rna_extraction RNA Extraction treatment->rna_extraction western_blot Western Blot (Pathway Validation) treatment->western_blot rna_seq RNA Sequencing rna_extraction->rna_seq data_analysis Differential Gene Expression Analysis rna_seq->data_analysis

References

Safety Operating Guide

Navigating the Safe Disposal of Epitulipinolide Diepoxide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Epitulipinolide diepoxide, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. In the absence of a comprehensive Safety Data Sheet (SDS) with specific disposal protocols for this compound, it is imperative to adhere to the established guidelines for the disposal of cytotoxic and cytostatic drugs.[1][2] This approach minimizes occupational exposure and environmental contamination.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is essential to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3] All personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesInspected prior to use; follow proper removal technique to avoid skin contact.[4]
Eye Protection Safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[3]
Body Protection Impermeable, long-sleeved laboratory coatShould be worn over personal clothing.
Respiratory RespiratorRecommended if there is a risk of aerosol generation or if handling outside of a fume hood.

In the event of accidental contact, immediate action is crucial. For skin contact, wash the affected area thoroughly with soap and water. If the compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials, based on general guidelines for cytotoxic waste.

1. Waste Segregation:

  • All materials that have come into contact with this compound, including unused compound, contaminated labware (e.g., vials, pipette tips), and PPE, must be segregated from regular laboratory waste.

2. Waste Collection and Containment:

  • Non-Sharps Waste: Solid waste such as contaminated gloves, gowns, and bench paper should be placed in a designated, leak-proof, and clearly labeled cytotoxic waste container. These containers are typically color-coded, often yellow with a purple lid or red.[1]

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container specifically designated for cytotoxic waste, also typically featuring a purple lid.[1]

  • Liquid Waste: Unused solutions of this compound should not be poured down the drain.[3] They should be collected in a sealed, chemical-resistant container that is clearly labeled as "Cytotoxic Waste" and includes the name of the compound.

3. Labeling and Storage:

  • All waste containers must be clearly labeled with the universal cytotoxic symbol and the words "Cytotoxic Waste."

  • Store sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.

4. Final Disposal:

  • The ultimate disposal method for cytotoxic waste is high-temperature incineration.[2]

  • Arrange for a licensed hazardous waste disposal contractor to collect and transport the waste to a permitted incineration facility. Ensure that all local and national regulations for the transport of hazardous materials are followed.

Experimental Workflow for Disposal

The logical flow of the disposal process is critical to ensure safety and compliance at every stage.

cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment cluster_final Final Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe segregate Segregate from General Lab Waste ppe->segregate sharps Sharps Waste segregate->sharps non_sharps Non-Sharps Waste segregate->non_sharps liquid Liquid Waste segregate->liquid sharps_container Purple-Lidded Sharps Container sharps->sharps_container non_sharps_container Yellow/Purple-Lidded Waste Bag/Bin non_sharps->non_sharps_container liquid_container Sealed, Labeled Chemical Container liquid->liquid_container storage Store in Secure Designated Area sharps_container->storage non_sharps_container->storage liquid_container->storage collection Arrange for Licensed Waste Collection storage->collection incineration High-Temperature Incineration collection->incineration end End: Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Epitulipinolide diepoxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Epitulipinolide diepoxide in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation.[1][2] The following table summarizes the required PPE.

PPE CategoryItemStandard
Eye Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US)
Hand Protection Chemical-resistant, impervious gloves. Inspect gloves prior to use.EU Directive 89/686/EEC, EN 374
Body Protection Fire/flame resistant and impervious clothing. A lab coat or disposable coveralls are recommended.N/A
Respiratory A full-face respirator should be used if exposure limits are exceeded or if symptoms of irritation occur.N/A

Operational Plan: Safe Handling Procedure

Adherence to a strict operational workflow is critical to ensure safety. The following diagram outlines the step-by-step process for the safe handling of this compound, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe 1. Don PPE prep_setup 2. Prepare Ventilated Workspace prep_ppe->prep_setup handle_weigh 3. Weigh Compound prep_setup->handle_weigh handle_dissolve 4. Dissolve in Solvent handle_weigh->handle_dissolve cleanup_decontaminate 5. Decontaminate Surfaces handle_dissolve->cleanup_decontaminate cleanup_dispose 6. Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff 7. Doff PPE cleanup_dispose->cleanup_doff emergency_spill Spill Response emergency_exposure Exposure Response

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

Handling in a Ventilated Area: All handling of this compound should occur in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][2]

Avoiding Contact: Direct contact with the skin and eyes must be avoided.[1][2] Wear suitable protective clothing and gloves.[2]

Disposal Plan

Contaminated materials and the chemical itself should be disposed of in accordance with all applicable federal, state, and local regulations.[3]

Waste Collection:

  • Keep the chemical in suitable, closed containers for disposal.[2]

  • Adhered or collected material should be promptly disposed of.[2]

Disposal Method:

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Do not discharge the product into drains or sewer systems.[1][3] Discharge into the environment must be avoided.[1][2]

Emergency Procedures

In the event of an emergency, follow these procedures and consult the Safety Data Sheet.

Emergency SituationProcedure
Spill - Evacuate personnel to safe areas. - Ensure adequate ventilation. - Use personal protective equipment. - Avoid dust formation and breathing vapors, mist, or gas. - Prevent further leakage or spillage if safe to do so. - Do not let the product enter drains.
Fire - Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. - Wear a self-contained breathing apparatus for firefighting if necessary.[1][2]
Inhalation - Move the person into fresh air. - If not breathing, give artificial respiration. - Consult a physician.[1][2]
Skin Contact - Take off contaminated clothing immediately.[2] - Wash off with soap and plenty of water. - Consult a physician.[1][2]
Eye Contact - Rinse thoroughly with plenty of water for at least 15 minutes. - Consult a physician.[1][2]
Ingestion - Rinse mouth with water. - Never give anything by mouth to an unconscious person. - Do not induce vomiting. - Consult a physician.[1][2]

The logical relationship for responding to an emergency is outlined in the following diagram.

Emergency Response Logic for this compound cluster_incident Incident Occurs cluster_assessment Initial Assessment cluster_response Response Actions cluster_firstaid First Aid incident Emergency Event assess_type Identify Incident Type incident->assess_type resp_spill Spill Response assess_type->resp_spill Spill resp_fire Fire Response assess_type->resp_fire Fire resp_exposure Personal Exposure assess_type->resp_exposure Exposure aid_inhale Inhalation resp_exposure->aid_inhale aid_skin Skin Contact resp_exposure->aid_skin aid_eye Eye Contact resp_exposure->aid_eye aid_ingest Ingestion resp_exposure->aid_ingest

Caption: Emergency response logic for incidents involving this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.